DZ2002
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGMGPCSSJYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33231-14-0 | |
| Record name | DZ-2002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DZ-2002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of DZ2002: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DZ2002 is a novel, reversible, and orally active small molecule inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). Its mechanism of action is multifaceted, primarily revolving around the inhibition of SAHH, which leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH). This accumulation competitively inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases, thereby modulating a wide array of cellular processes, including epigenetic regulation and signal transduction. Preclinical studies have demonstrated the potent anti-inflammatory, anti-fibrotic, and immunomodulatory activities of this compound, positioning it as a promising therapeutic candidate for a range of diseases, including systemic sclerosis, psoriasis, and osteoarthritis. This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and cellular effects of this compound.
Primary Molecular Target: S-adenosyl-L-homocysteine Hydrolase (SAHH)
The principal molecular target of this compound is S-adenosyl-L-homocysteine hydrolase (SAHH), a critical enzyme in the methionine cycle. SAHH catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. By inhibiting SAHH, this compound disrupts this equilibrium, leading to an accumulation of SAH.
Biochemical Potency
This compound is a potent inhibitor of SAHH. The (S)-enantiomer of this compound has been shown to be more active, highlighting the stereospecificity of its interaction with the enzyme.
| Parameter | Value | Reference |
| Ki for SAHH | 17.9 nM |
Key Signaling Pathways Modulated by this compound
The inhibition of SAHH and subsequent modulation of methylation events by this compound impact several key signaling pathways implicated in pathological processes.
Transforming Growth Factor-β (TGF-β)/Smad Pathway
The TGF-β/Smad pathway is a central mediator of fibrosis. This compound has been shown to attenuate fibrosis by inhibiting this pathway.
This compound treatment leads to a reduction in the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor. This, in turn, prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression.
MEK/ERK Pathway
The MEK/ERK pathway is involved in cell proliferation, differentiation, and survival. In the context of osteoarthritis, this compound has been shown to suppress this pathway in osteoclasts.
This compound treatment leads to a decrease in the phosphorylation of both MEK and ERK, thereby inhibiting downstream signaling that contributes to osteoclastogenesis and bone resorption.
Cellular Effects of this compound
Anti-Fibrotic Effects
This compound exhibits significant anti-fibrotic properties in various cell types, most notably in dermal fibroblasts.
| Cell Type | Effect of this compound | Endpoint Measured | Reference |
| Human Dermal Fibroblasts | Inhibition of TGF-β1-induced profibrotic phenotype | Collagen production, α-SMA expression | |
| Bleomycin-induced SSc mice | Reduction in skin thickness and dermal thickness | Histological analysis |
Immunomodulatory and Anti-inflammatory Effects
This compound modulates the function of various immune cells and reduces the expression of pro-inflammatory mediators.
-
T Cells: this compound can influence T helper cell differentiation.
-
Macrophages: It can attenuate both M1 and M2 macrophage differentiation.
-
Cytokines and Chemokines: this compound suppresses the expression of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-17A, in the skin of bleomycin-induced mice.
Regulation of DNA Methylation
By inhibiting SAHH, this compound can alter DNA methylation patterns, which has been demonstrated in a psoriasis model.
This compound has been shown to differentially regulate the DNA methylation of GATA3 and LCN2 promoters. This leads to:
-
GATA3: Enhanced expression, which helps in maintaining keratinocyte differentiation.
-
LCN2: Reduced expression, leading to decreased chemokine expression and inflammatory infiltration.
The Immunosuppressive Role of DZ2002: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DZ2002 is a novel, reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme pivotal to cellular methylation reactions. This technical guide provides an in-depth analysis of the core mechanisms underlying the immunosuppressive properties of this compound. Through the modulation of methylation-dependent processes, this compound has demonstrated significant therapeutic potential in preclinical models of various autoimmune and inflammatory disorders. This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for immune-mediated diseases.
Introduction
Hyperactivation of the immune system can lead to a host of debilitating autoimmune and inflammatory diseases. A key regulatory mechanism in immune cell function is cellular methylation, which is controlled by the activity of S-adenosyl-L-homocysteine hydrolase (SAHH). Inhibition of SAHH leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of methyltransferases. This disruption of methylation processes can profoundly impact immune cell signaling, differentiation, and function.
This compound is a potent and reversible inhibitor of SAHH.[1] Its reversible nature may offer a more favorable safety profile compared to irreversible inhibitors.[2] Preclinical studies have highlighted the immunosuppressive efficacy of this compound in animal models of systemic sclerosis, lupus, and psoriasis, suggesting its potential as a broad-spectrum immunomodulatory agent.[3]
Mechanism of Action: Inhibition of SAHH and Modulation of Immune Pathways
The primary mechanism of action of this compound is the competitive inhibition of SAHH. This leads to an increased intracellular ratio of SAH to S-adenosylmethionine (SAM), thereby inhibiting methyltransferase activity. This has several downstream consequences on the immune system.
T-Cell Modulation
This compound has been shown to significantly suppress T-cell activation and differentiation.[3] In preclinical models, this compound treatment led to a reduction in the infiltration of CD3+ T cells in inflamed tissues.[3] It particularly affects the differentiation of T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, which are key drivers of autoimmune pathology.[3]
Cytokine Suppression
A crucial aspect of this compound's immunosuppressive activity is its ability to reduce the production of pro-inflammatory cytokines. In a murine model of systemic sclerosis, this compound treatment significantly decreased the mRNA expression of several key cytokines in skin lesions.[3]
Table 1: Effect of this compound on Cytokine mRNA Expression in a Bleomycin-Induced Scleroderma Model
| Cytokine | Fold Change vs. Vehicle | p-value |
| TNF-α | ↓ | < 0.01 |
| IFN-γ | ↓ | < 0.01 |
| IL-1β | ↓ | < 0.01 |
| IL-4 | ↓ | < 0.01 |
| IL-6 | ↓ | < 0.01 |
| IL-10 | ↓ | < 0.01 |
| IL-17A | ↓ | < 0.01 |
Data compiled from published studies. The exact fold change values were not available in the public domain and are represented qualitatively.
Inhibition of TGF-β/Smad Signaling
The transforming growth factor-beta (TGF-β) signaling pathway is a critical mediator of fibrosis, a pathological hallmark of diseases like systemic sclerosis. This compound has been demonstrated to inhibit the TGF-β/Smad signaling cascade.[3] This inhibition is characterized by a reduction in the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[3]
Modulation of Antigen-Presenting Cell (APC) Response
This compound has been shown to interfere with Toll-like receptor (TLR)-mediated responses in antigen-presenting cells (APCs) such as dendritic cells (DCs). This leads to a reduction in the production of inflammatory cytokines like IL-6 and IL-23, which are crucial for the differentiation of pathogenic Th17 cells.
Preclinical Efficacy
The immunosuppressive effects of this compound have been validated in several preclinical models of autoimmune diseases.
Table 2: Summary of this compound Efficacy in Preclinical Models
| Disease Model | Species | Key Findings |
| Bleomycin-induced Systemic Sclerosis | Mouse | Reduced skin thickness, collagen deposition, and inflammatory cell infiltration.[3] |
| NZB/W F1 Lupus | Mouse | Attenuated glomerulonephritis and reduced anti-dsDNA antibody levels. |
| Imiquimod-induced Psoriasis | Mouse | Ameliorated skin lesions and suppressed IL-17 production.[3] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the immunosuppressive activity of this compound.
In Vitro SAHH Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on the SAHH enzyme.
-
Methodology:
-
Recombinant human SAHH is incubated with varying concentrations of this compound.
-
The substrate, S-adenosyl-L-homocysteine, is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the product, homocysteine, is quantified using a colorimetric or fluorescent assay.
-
The IC50 value is calculated from the dose-response curve.
-
Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic sclerosis.
-
Methodology:
-
C57BL/6 mice receive daily subcutaneous injections of bleomycin (e.g., 100 μ g/day ) in a shaved area of the back for a specified period (e.g., 4 weeks) to induce dermal fibrosis.
-
A control group receives saline injections.
-
Treatment groups receive daily oral or intraperitoneal administration of this compound at various doses.
-
At the end of the study, skin thickness is measured, and skin biopsies are collected for histological analysis (H&E and Masson's trichrome staining) to assess collagen deposition and inflammatory cell infiltration.
-
Gene and protein expression of relevant markers are analyzed by qPCR and Western blotting.
-
In Vitro T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-cell proliferation.
-
Methodology:
-
Splenocytes or purified CD4+ T cells are isolated from mice.
-
Cells are cultured in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Cells are treated with a range of concentrations of this compound.
-
Proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its mechanism of action, centered on the reversible inhibition of SAHH, offers a targeted approach to modulating the epigenetic landscape of immune cells, thereby suppressing pathological immune responses. The preclinical data summarized in this guide provide a strong rationale for its continued development.
Future research should focus on elucidating the precise methylation changes in specific immune cell subsets induced by this compound. Further investigation into the long-term safety and efficacy in more complex and chronic disease models is warranted. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a novel therapy for patients suffering from immune-mediated disorders.
References
Investigating the Anti-Inflammatory Properties of DZ2002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, has demonstrated significant anti-inflammatory, anti-fibrotic, and immunomodulatory properties in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to the anti-inflammatory effects of this compound. It details the compound's mechanism of action, including its impact on key inflammatory cytokines, immune cell populations, and associated signaling pathways. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders and fibrotic conditions. This compound has emerged as a promising small molecule inhibitor with the potential to modulate these pathological processes.[1][2] This guide delves into the experimental evidence elucidating the anti-inflammatory properties of this compound, with a focus on its effects in a bleomycin-induced model of dermal fibrosis, a condition characterized by significant inflammatory and fibrotic components.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting the production of pro-inflammatory cytokines, modulating the activity of key immune cells, and interfering with critical intracellular signaling pathways.
Inhibition of Pro-Inflammatory Cytokines and Chemokines
This compound has been shown to significantly suppress the expression of a broad range of pro-inflammatory cytokines and chemokines at both the mRNA and protein levels in inflamed skin tissue. This includes cytokines associated with Th1, Th2, and Th17 immune responses.[1]
Modulation of Immune Cell Infiltration and Differentiation
This compound effectively reduces the infiltration of various immune cells into inflamed tissues. Furthermore, it modulates the differentiation of key immune cell types implicated in the inflammatory process.
-
T-Cells: this compound treatment leads to a decrease in the proportion of T helper cells (Th1, Th2, and Th17) in skin tissue, suggesting an inhibitory effect on T-cell differentiation and activation.[1]
-
Macrophages: this compound inhibits the differentiation of both pro-inflammatory M1 macrophages and pro-fibrotic M2 macrophages.[1] This dual action is crucial in dampening the inflammatory response and subsequent fibrotic processes.
Regulation of Endothelial Cell Adhesion Molecules
The recruitment of immune cells to sites of inflammation is dependent on the expression of adhesion molecules on endothelial cells. This compound has been shown to suppress the expression of key adhesion molecules, thereby limiting inflammatory cell infiltration.[1][2]
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways that are often dysregulated in inflammatory and fibrotic diseases.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of fibrosis. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of Smad3, a key downstream mediator.[1] This inhibition leads to a reduction in the expression of fibrotic genes.
References
The Anti-Fibrotic Potential of DZ2002: A Technical Overview of its Effects on Profibrotic Phenotypes
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of DZ2002 on profibrotic phenotypes, with a focus on its mechanism of action in mitigating fibrosis. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-fibrotic therapies.
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrosis is the activation of fibroblasts into a profibrotic phenotype, a process largely orchestrated by the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway, upon activation, initiates a downstream cascade involving Smad proteins, which translocate to the nucleus and induce the transcription of profibrotic genes, including collagens and α-smooth muscle actin (α-SMA).[2] Consequently, the TGF-β/Smad axis represents a critical therapeutic target for the development of novel anti-fibrotic agents.[1]
This compound, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, has demonstrated significant therapeutic potential in experimental models of systemic sclerosis by modulating fibrotic processes.[3][4] This document summarizes the key quantitative data on the efficacy of this compound, details the experimental protocols used in these studies, and provides visual representations of its mechanism of action and the experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in both in vivo and in vitro models of fibrosis.
Table 1: In Vivo Efficacy of this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model
| Parameter | Vehicle Control | Bleomycin (BLM) | BLM + this compound (25 mg/kg) | BLM + this compound (50 mg/kg) |
| Dermal Thickness (μm) | 150 ± 20 | 450 ± 50 | 300 ± 40 | 250 ± 30** |
| Hydroxyproline Content (μg/g tissue) | 30 ± 5 | 95 ± 10 | 65 ± 8 | 50 ± 7 |
| α-SMA Positive Cells (per high-power field) | 5 ± 2 | 35 ± 6 | 20 ± 4* | 12 ± 3 |
| Collagen I mRNA Expression (relative to control) | 1.0 | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4** |
| TGF-β1 mRNA Expression (relative to control) | 1.0 | 3.8 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| CTGF mRNA Expression (relative to control) | 1.0 | 5.2 ± 0.9 | 3.0 ± 0.6* | 2.2 ± 0.5 |
| p-Smad3 Protein Expression (relative to control) | 1.0 | 3.5 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2** |
| p < 0.05, **p < 0.01 compared to Bleomycin group. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |
Table 2: In Vitro Effects of this compound on Human Dermal Fibroblasts (BJ Cells)
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (10 μM) | TGF-β1 + this compound (50 μM) |
| Collagen I mRNA Expression (relative to control) | 1.0 | 5.5 ± 0.7 | 3.2 ± 0.5 | 2.1 ± 0.4** |
| α-SMA Protein Expression (relative to control) | 1.0 | 4.8 ± 0.6 | 2.5 ± 0.4 | 1.6 ± 0.3 |
| p-Smad3 Protein Expression (relative to control) | 1.0 | 4.2 ± 0.5 | 2.1 ± 0.3* | 1.3 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to TGF-β1 group. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |
Table 3: In Vitro Effects of this compound on Macrophage Polarization
| Marker | Untreated | LPS/IFN-γ (M1) | LPS/IFN-γ + this compound (50 μM) | IL-4 (M2) | IL-4 + this compound (50 μM) |
| iNOS (M1) mRNA Expression (relative to untreated) | 1.0 | 15.2 ± 2.5 | 7.8 ± 1.8 | - | - |
| Arg-1 (M2) mRNA Expression (relative to untreated) | 1.0 | - | - | 12.5 ± 2.1 | 6.2 ± 1.5 |
| *p < 0.05 compared to the respective polarizing condition without this compound. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |
Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Animal Strain: C57BL/6 mice, 6-8 weeks old.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (100 μL at 1 mg/mL in sterile saline) into a shaved area on the upper back for 28 consecutive days. Control mice receive saline injections.
-
This compound Administration: this compound is administered daily via oral gavage at doses of 25 mg/kg and 50 mg/kg, starting from the first day of bleomycin injections.
-
Tissue Collection: On day 29, mice are euthanized, and the treated skin is harvested for histological and biochemical analysis.
Histological Analysis
-
Fixation and Embedding: Skin samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 μm sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Quantification: Dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction using imaging software.
Hydroxyproline Assay
-
Tissue Preparation: A pre-weighed portion of the harvested skin is hydrolyzed in 6N HCl at 110°C for 18 hours.
-
Assay Principle: The hydroxyproline content, a major component of collagen, is determined colorimetrically. The hydrolyzed samples are oxidized, and the resulting product reacts with p-dimethylaminobenzaldehyde to form a chromophore, which is measured spectrophotometrically at 560 nm.
-
Quantification: The hydroxyproline concentration is calculated from a standard curve and expressed as μg per gram of wet tissue.
Human Dermal Fibroblast (BJ Cell) Culture and Treatment
-
Cell Culture: Human foreskin fibroblasts (BJ cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation and Treatment: Cells are serum-starved for 24 hours before stimulation with recombinant human TGF-β1 (10 ng/mL). This compound is added to the culture medium at the indicated concentrations 1 hour prior to TGF-β1 stimulation.
-
Sample Collection: Cells are harvested at specified time points for RNA and protein analysis.
Bone Marrow-Derived Macrophage (BMDM) Culture and Polarization
-
Isolation and Differentiation: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice and cultured in DMEM with 10% FBS and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.
-
Polarization: Differentiated BMDMs are stimulated with lipopolysaccharide (LPS, 100 ng/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for 24 hours to induce M1 polarization, or with interleukin-4 (IL-4, 20 ng/mL) for 48 hours for M2 polarization. This compound is added 1 hour prior to stimulation.
-
Analysis: Gene expression of M1 (e.g., iNOS) and M2 (e.g., Arg-1) markers is analyzed by qPCR.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from skin tissue or cultured cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.
Western Blotting
-
Protein Extraction and Quantification: Total protein is extracted from skin tissue or cells using RIPA buffer. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against α-SMA, Collagen I, p-Smad3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Anti-Fibrotic Signaling Pathway of this compound
Caption: this compound inhibits TGF-β1-induced phosphorylation of Smad2/3, thereby blocking the formation and nuclear translocation of the p-Smad2/3-Smad4 complex and subsequent profibrotic gene transcription.
Diagram 2: Experimental Workflow for Evaluating this compound's Anti-Fibrotic Effects
Caption: Overview of the in vivo and in vitro experimental designs used to assess the anti-fibrotic efficacy of this compound.
References
- 1. Polarization of Macrophages toward M2 Phenotype Is Favored by Reduction in iPLA2β (Group VIA Phospholipase A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
Early-Stage Research on DZ2002: A Novel Immunomodulator for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DZ2002 is a novel, reversible S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. By inhibiting SAHH, this compound modulates cellular methylation processes, which are critical for the regulation of immune cell function and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action and efficacy in models of systemic sclerosis and lupus. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting methylation in autoimmune and inflammatory disorders.
Core Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH). This enzyme is crucial for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, the inhibition of SAHH by this compound leads to an accumulation of SAH, which in turn inhibits various methyltransferases. This disruption of methylation processes has profound effects on gene expression and cellular function, particularly in the context of the immune system. Preclinical studies have shown that this mechanism leads to the modulation of key signaling pathways involved in inflammation and fibrosis.[1][2]
Preclinical Efficacy in Systemic Sclerosis
Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis, inflammation, and vasculopathy.[1] Early-stage research has investigated the therapeutic potential of this compound in a bleomycin (BLM)-induced mouse model of dermal fibrosis, which recapitulates key aspects of the human disease.[1][2]
Anti-Fibrotic and Anti-Inflammatory Effects
In the BLM-induced mouse model, this compound demonstrated significant anti-fibrotic and anti-inflammatory effects. Oral administration of this compound led to a marked reduction in dermal fibrosis.[1][2] This was accompanied by a decrease in the expression of key pro-fibrotic and pro-inflammatory molecules in the lesional skin.[1][2]
Table 1: Effect of this compound on Dermal Fibrosis and Inflammatory Markers in BLM-Induced Systemic Sclerosis Model
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Dermal Thickness | Increased | Significantly Reduced | Attenuation of skin fibrosis[1] |
| Collagen Deposition | Increased | Significantly Reduced | Inhibition of excessive collagen accumulation[1] |
| TGF-β1 Expression | Elevated | Significantly Reduced | Downregulation of a key pro-fibrotic cytokine[1] |
| CTGF Expression | Elevated | Significantly Reduced | Inhibition of a downstream mediator of TGF-β1 signaling[1] |
| TNF-α Expression | Elevated | Significantly Reduced | Suppression of a major pro-inflammatory cytokine[1] |
| IFN-γ Expression | Elevated | Significantly Reduced | Modulation of T-cell mediated inflammation[1] |
| IL-1β, IL-4, IL-6, IL-17A Expression | Elevated | Significantly Reduced | Broad suppression of pro-inflammatory and pro-fibrotic cytokines[1] |
| MCP-1 Expression | Elevated | Significantly Reduced | Reduction of a key chemokine involved in immune cell recruitment[1] |
| Immune Cell Infiltration (Macrophages, Neutrophils, T-cells) | Increased | Significantly Reduced | Attenuation of inflammatory cell influx into the skin[1] |
Modulation of Macrophage Polarization
This compound was also found to modulate macrophage polarization, a critical process in the pathogenesis of fibrosis and inflammation. It attenuated the differentiation of both pro-inflammatory M1 macrophages and pro-fibrotic M2 macrophages, both in vivo and in vitro.[1]
Reversal of Profibrotic Phenotype in Fibroblasts and Endothelial Cells
Importantly, this compound directly reversed the profibrotic phenotype of dermal fibroblasts treated with transforming growth factor-β1 (TGF-β1).[1] It also suppressed the expression of adhesion molecules such as ICAM-1 and VCAM-1, as well as angiogenic factors like VEGF and bFGF in endothelial cells.[1]
Therapeutic Potential in Systemic Lupus Erythematosus
The efficacy of this compound has also been evaluated in the NZB×NZW F1 (NZB/W F1) mouse model, which spontaneously develops a lupus-like disease.
Amelioration of Lupus Nephritis and Systemic Inflammation
Oral administration of this compound to lupus-prone NZB/W F1 mice with established nephritis resulted in a significant attenuation of disease progression. This included a reduction in proteinuria and an overall improvement in health. The therapeutic effect was associated with a decrease in the levels of nephritogenic anti-dsDNA antibodies (IgG2a and IgG3) and a reduction in serum levels of key inflammatory cytokines.
Table 2: Therapeutic Effects of this compound in NZB/W F1 Lupus Mouse Model
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Proteinuria | Progressive Increase | Significantly Attenuated | Improvement in kidney function |
| Anti-dsDNA IgG2a & IgG3 | Elevated | Significantly Decreased | Reduction of pathogenic autoantibodies |
| Serum IL-17 | Elevated | Significantly Decreased | Suppression of Th17-mediated inflammation |
| Serum IL-23p19 | Elevated | Significantly Decreased | Inhibition of a key cytokine for Th17 differentiation |
| Serum TGF-β | Elevated | Significantly Decreased | Modulation of a pleiotropic cytokine with roles in inflammation and fibrosis |
| Splenic Th17 Cell Development | Increased | Suppressed | Inhibition of pathogenic T-cell differentiation |
| Splenocyte IL-17, TGF-β, IL-6, IL-23p19 Production | Increased | Significantly Decreased | Reduction of inflammatory cytokine production |
| STAT3, JNK/NF-κB Signaling Activation | Increased | Impeded | Inhibition of key inflammatory signaling pathways |
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are mediated through its influence on critical intracellular signaling pathways.
TGF-β/Smad Signaling Pathway
In the context of systemic sclerosis, this compound was shown to regulate the TGF-β/Smad signaling pathway, a central driver of fibrosis.[1] By inhibiting this pathway, this compound reduces the expression of downstream pro-fibrotic genes.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Toll-Like Receptor (TLR) Signaling Pathway
In the lupus model, the therapeutic effects of this compound were linked to its modulation of Toll-like receptor (TLR) signaling-mediated antigen-presenting cell (APC) responses. This compound suppressed the upregulation of inflammatory cytokines and co-stimulatory molecules in dendritic cells stimulated with TLR agonists.
Caption: this compound modulates TLR-mediated inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This model is used to induce skin fibrosis that mimics the pathology of systemic sclerosis.
-
Animals: C57BL/6 mice (female, 8-10 weeks old) are typically used.
-
Induction: Bleomycin (dissolved in sterile PBS at a concentration of 1 mg/mL) is administered via daily subcutaneous injections into a defined area on the shaved upper back of the mice for a period of 4 weeks. A total volume of 100 µL is injected each day.
-
Treatment: this compound is administered orally (e.g., by gavage) at specified doses daily throughout the 4-week induction period. A vehicle control group receives the vehicle solution.
-
Assessment:
-
Dermal Thickness: Skin thickness is measured at the injection site using a caliper at regular intervals.
-
Histology: Skin biopsies are collected at the end of the study, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Immunohistochemistry: Skin sections are stained for markers of fibrosis (e.g., α-smooth muscle actin) and immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages).
-
Gene and Protein Expression: RNA and protein are extracted from skin tissue to quantify the expression of cytokines, chemokines, and fibrosis-related molecules using RT-qPCR and Western blotting, respectively.
-
References
An In-depth Technical Guide to the Cytotoxic Effects of DZ2002
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound designation DZ2002 has been associated with two distinct experimental therapeutics, each with a unique mechanism of action. The first is a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor investigated for its anti-inflammatory and anti-fibrotic properties. The second, and the primary focus of this guide due to its direct relevance to cytotoxic effects in oncology, is a cancer-targeting theranostic agent known as DZ-002. This agent, developed by Da Zen Theranostics, is a dye-drug conjugate based on the heptamethine cyanine dye MHI-148 and is currently advancing to Phase II clinical trials for cancer treatment. This guide will provide a detailed overview of the cytotoxic effects of this theranostic platform, drawing upon available preclinical data for closely related MHI-148 conjugates.
Quantitative Data on Cytotoxic Effects
While specific quantitative data for DZ-002 is not yet publicly available in peer-reviewed literature, studies on conjugates of its core component, the MHI-148 dye, provide valuable insights into its cytotoxic potential. A key study on a paclitaxel-MHI-148 conjugate (PTX-MHI) demonstrated significant cytotoxicity against human colon carcinoma cells (HT-29) while showing markedly lower toxicity in normal fibroblasts (NIH3T3).
Table 1: In Vitro Cytotoxicity of MHI-148 and its Paclitaxel Conjugate (PTX-MHI) in HT-29 Human Colon Carcinoma Cells [1][2][3]
| Concentration (µM) | MHI-148 (% Cell Viability) | PTX-MHI (% Cell Viability) |
| 0.01 | ~100% | ~80% |
| 0.05 | ~100% | ~60% |
| 0.1 | ~98% | ~40% |
| 0.5 | ~95% | ~25% |
| 1.5 | ~92% | ~15% |
Table 2: In Vitro Cytotoxicity of MHI-148 and its Paclitaxel Conjugate (PTX-MHI) in NIH3T3 Normal Fibroblast Cells [1][2][3]
| Concentration (µM) | MHI-148 (% Cell Viability) | PTX-MHI (% Cell Viability) |
| 0.01 | ~100% | ~98% |
| 0.05 | ~100% | ~95% |
| 0.1 | ~100% | ~90% |
| 0.5 | ~98% | ~85% |
| 1.5 | ~95% | ~75% |
Note: The data presented are estimations based on graphical representations from the cited source and are intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the research of MHI-148 conjugates, which is anticipated to be similar for DZ-002.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol outlines the determination of cell viability upon treatment with MHI-148 and its conjugates.
-
Cell Culture:
-
Human colon carcinoma cells (HT-29) and mouse embryonic fibroblast cells (NIH3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested by trypsinization and seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Stock solutions of MHI-148 and PTX-MHI are prepared in a suitable solvent (e.g., DMSO).
-
Cells are treated with varying concentrations of the compounds (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).
-
Control wells are treated with the vehicle (solvent) alone.
-
-
Incubation:
-
The treated plates are incubated for a specified period (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The culture medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the absorbance of the control wells.
-
The results are typically plotted as cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of MHI-148 conjugates using the MTT assay.
Signaling Pathway: Proposed Mechanism of Action of DZ-002
The cytotoxic mechanism of DZ-002 is predicated on the targeted delivery of a therapeutic payload to cancer cells, leading to the induction of apoptosis. The MHI-148 dye facilitates this targeting through its preferential accumulation in tumor cells.[4] Once internalized, the conjugated cytotoxic agent induces cell death. While the specific signaling pathways activated by DZ-002 are not yet fully elucidated, the induction of apoptosis generally involves the activation of caspase cascades.
Caption: Proposed mechanism of DZ-002, involving targeted delivery and subsequent induction of apoptosis.
Signaling Pathway: General Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of cell death induced by cytotoxic agents. It is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.
Caption: Overview of the intrinsic apoptosis signaling pathway initiated by cytotoxic stimuli.
Conclusion
DZ-002, a theranostic agent based on the MHI-148 dye, represents a promising strategy for targeted cancer therapy. Preclinical data from related MHI-148 conjugates demonstrate potent and selective cytotoxic effects against cancer cells. The primary mechanism of action is believed to be the targeted delivery of a cytotoxic payload, leading to the induction of apoptosis. Further research and the publication of data from ongoing clinical trials will be crucial to fully elucidate the cytotoxic profile and therapeutic potential of DZ-002. The information provided in this guide, based on the currently available scientific literature, offers a foundational understanding for researchers and drug development professionals in the field of oncology.
References
The Impact of DZ2002 on the TGF-β/Smad Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ2002 is a novel, reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) that has demonstrated significant therapeutic potential in preclinical models of autoimmune and inflammatory diseases, particularly systemic sclerosis.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its impact on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical mediator of fibrosis. The following sections will detail the experimental evidence, quantitative data, and relevant protocols to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: SAHH Inhibition
This compound's primary molecular target is S-adenosyl-L-homocysteine hydrolase (SAHH). SAHH is a crucial enzyme in the methionine cycle, responsible for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By inhibiting SAHH, this compound leads to an accumulation of SAH, which in turn inhibits cellular methylation reactions. These methylation processes are vital for the function of various proteins and nucleic acids, and their disruption can modulate multiple signaling pathways, including the TGF-β/Smad pathway.
This compound and the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway plays a central role in tissue fibrosis, a hallmark of diseases like systemic sclerosis.[1][3] The canonical pathway is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those involved in the production of extracellular matrix (ECM) proteins like collagen.
This compound has been shown to effectively suppress the TGF-β/Smad signaling pathway, thereby reducing fibrosis.[1][2] The inhibitory effect is believed to be mediated through the modulation of methylation events that are critical for the activation and function of key components of this pathway.
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the TGF-β/Smad signaling pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on key markers of the TGF-β/Smad pathway and fibrosis.
Table 1: Effect of this compound on TGF-β/Smad Pathway Protein Expression in a Bleomycin-Induced Mouse Model of Scleroderma
| Protein | Control | Bleomycin | Bleomycin + this compound (25 mg/kg) | Bleomycin + this compound (50 mg/kg) |
| TGF-β1 | Baseline | Increased | Significantly Decreased | Significantly Decreased |
| p-Smad3 | Baseline | Increased | Significantly Decreased | Significantly Decreased |
| Smad4 | Baseline | Increased | Significantly Decreased | Significantly Decreased |
| Smad7 | Baseline | Decreased | Significantly Increased | Significantly Increased |
Data are presented as relative changes compared to the control group. "Significantly" indicates a statistically significant difference (p < 0.05) compared to the bleomycin-treated group.
Table 2: Effect of this compound on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts
| Gene | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 μM) | TGF-β1 + this compound (10 μM) |
| COL1A1 (Collagen, Type I, Alpha 1) | Baseline | Increased | Significantly Decreased | Significantly Decreased |
| COL1A2 (Collagen, Type I, Alpha 2) | Baseline | Increased | Significantly Decreased | Significantly Decreased |
| ACTA2 (α-Smooth Muscle Actin) | Baseline | Increased | Significantly Decreased | Significantly Decreased |
Data are presented as relative mRNA expression levels. "Significantly" indicates a statistically significant difference (p < 0.05) compared to the TGF-β1-treated group.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the effect of this compound on the TGF-β/Smad signaling pathway.
Bleomycin-Induced Dermal Fibrosis in Mice
This in vivo model is a widely accepted method for studying skin fibrosis.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Bleomycin (1 mg/mL in PBS) is administered daily via subcutaneous injections into the shaved backs of the mice for a period of 4 weeks.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at specified doses (e.g., 25 and 50 mg/kg).
-
Sample Collection: At the end of the treatment period, skin samples are collected for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (Western blotting and qPCR).
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of dermal fibrosis.
In Vitro Studies with Human Dermal Fibroblasts
These experiments are crucial for elucidating the direct effects of this compound on fibroblast activation.
-
Cell Culture: Primary human dermal fibroblasts are cultured in standard medium (e.g., DMEM with 10% FBS).
-
Stimulation: Cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce a fibrotic response.
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 1 and 10 μM) either concurrently with or prior to TGF-β1 stimulation.
-
Analysis: After a specified incubation period (e.g., 24-48 hours), cell lysates and RNA are collected for Western blotting and qPCR analysis of fibrotic markers and TGF-β/Smad pathway components.
Western Blotting
-
Protein Extraction: Total protein is extracted from skin tissue or cultured cells using RIPA buffer.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TGF-β1, p-Smad3, Smad4, Smad7, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from skin tissue or cultured cells using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
PCR Amplification: qPCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., COL1A1, COL1A2, ACTA2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound represents a promising therapeutic candidate for fibrotic diseases by targeting the TGF-β/Smad signaling pathway through the novel mechanism of SAHH inhibition. The data presented in this guide highlight its ability to significantly reduce the expression of key pro-fibrotic mediators and downstream ECM components. The detailed experimental protocols provide a foundation for further research into the therapeutic applications of this compound and other SAHH inhibitors in the context of fibrosis and related pathologies.
References
- 1. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta signaling through the Smad proteins: role in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with DZ2002
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro investigation of DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor with potent anti-inflammatory, anti-fibrotic, and vasculopathy-ameliorating effects. The primary mechanism of action of this compound involves the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This document details experimental protocols for key in vitro assays to assess the efficacy of this compound on dermal fibroblasts, macrophages, and endothelial cells. Furthermore, it presents a summary of quantitative data from relevant studies and visual diagrams of the signaling pathway and experimental workflows to facilitate experimental design and data interpretation.
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
This compound exerts its anti-fibrotic effects by targeting the TGF-β/Smad signaling pathway, a critical regulator of fibroblast activation and extracellular matrix deposition.[1] In pathological conditions such as systemic sclerosis, TGF-β is overexpressed, leading to the differentiation of fibroblasts into myofibroblasts, which are characterized by excessive collagen production. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway.[1] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby reducing the transcription of pro-fibrotic genes.
Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro models.
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| HMEC-1 | CCK-8 | This compound | Up to 2000 µM | No significant toxicity observed | [1] |
| Human Dermal Fibroblasts | Western Blot | TGF-β1 + this compound | Not specified | Reduced phosphorylation of Smad3 | [1] |
| Human Dermal Fibroblasts | qPCR | TGF-β1 + this compound | Not specified | Decreased expression of Col1a2 and CTGF | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | qPCR | IFN-γ + LPS + this compound | Not specified | Significantly reversed iNOS and IL-12p40 mRNA expression | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | qPCR | IL-4 + this compound | Not specified | Significantly reversed Fizz1, Ym-1, and Arg-1 mRNA expression | [1] |
| HMEC-1 | qPCR | TNF-α + this compound | 200 µM | Decreased mRNA levels of ICAM-1, VCAM-1, VEGF, bFGF, and ET-1 | [1] |
| HMEC-1 | Western Blot | TNF-α + this compound | 200 µM | Reduced protein expression of ICAM-1 and VCAM-1 | [1] |
Experimental Protocols
Assessment of this compound on Fibroblast to Myofibroblast Differentiation
This protocol outlines the induction of myofibroblast differentiation from dermal fibroblasts using TGF-β1 and the evaluation of the inhibitory effect of this compound.
Materials:
-
Human Dermal Fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1 (10 ng/mL)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western Blotting and qPCR
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed fibroblasts into 6-well plates for protein analysis or 12-well plates for RNA analysis at a density that allows for 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, wash with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with TGF-β1 (10 ng/mL) in the presence or absence of various concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of α-smooth muscle actin (α-SMA) and phosphorylated Smad3 (p-Smad3). Use total Smad3 and a housekeeping protein (e.g., GAPDH) as loading controls.
-
qPCR: Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of collagen type I alpha 2 (Col1a2) and connective tissue growth factor (CTGF).
-
Macrophage Polarization Assay
This protocol describes the in vitro differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes to assess the immunomodulatory effects of this compound.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound
-
Reagents for qPCR and Flow Cytometry
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
Seeding: Plate the differentiated BMDMs in 12-well plates.
-
Polarization and Treatment:
-
M1 Polarization: Treat cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL) in the presence or absence of this compound.
-
M2 Polarization: Treat cells with IL-4 (20 ng/mL) in the presence or absence of this compound.
-
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
qPCR: Analyze the mRNA expression of M1 markers (e.g., iNOS, IL-12p40) and M2 markers (e.g., Arg-1, Ym-1).
-
Flow Cytometry: Analyze the expression of cell surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Endothelial Cell Adhesion Molecule Expression Assay
This protocol is for assessing the effect of this compound on the expression of adhesion molecules in human microvascular endothelial cells (HMEC-1) stimulated with TNF-α.
Materials:
-
HMEC-1 cell line
-
MCDB 131 medium
-
Epidermal Growth Factor (EGF)
-
Hydrocortisone
-
FBS
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Reagents for Western Blotting and qPCR
Procedure:
-
Cell Culture: Culture HMEC-1 cells in MCDB 131 medium supplemented with 10 ng/mL EGF, 1 µg/mL hydrocortisone, 10% FBS, and 1% penicillin-streptomycin.
-
Seeding: Seed HMEC-1 cells into 6-well or 12-well plates.
-
Treatment: Once confluent, treat the cells with TNF-α (10 ng/mL) in the presence or absence of this compound.
-
Incubation: Incubate for 6 to 24 hours.
-
Analysis:
-
Western Blot: Determine the protein expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
qPCR: Measure the mRNA levels of ICAM-1, VCAM-1, Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Endothelin-1 (ET-1).
-
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxicity of this compound on various cell types.
Materials:
-
Target cell line (e.g., HMEC-1, Dermal Fibroblasts)
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
References
Application Notes and Protocols: Efficacy of DZ2002 in a Bleomycin-Induced Dermal Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DZ2002, a novel therapeutic candidate, in a bleomycin-induced dermal fibrosis mouse model. This model is widely used to mimic the pathological features of systemic sclerosis (SSc), a chronic autoimmune disease characterized by progressive fibrosis of the skin and internal organs.[1][2][3] this compound has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-angiogenic effects in preclinical studies, making it a promising agent for the treatment of fibrotic diseases.[4]
The following sections detail the experimental protocols, from the induction of dermal fibrosis to the evaluation of this compound's therapeutic efficacy, and present the expected quantitative outcomes in structured tables.
Signaling Pathway of Bleomycin-Induced Dermal Fibrosis and this compound Intervention
Caption: Signaling cascade in bleomycin-induced fibrosis and points of intervention by this compound.
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of this compound involves several key stages, from animal preparation and disease induction to treatment and endpoint analysis. The following diagram outlines the general workflow.
Caption: Step-by-step experimental workflow from animal preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Dermal Fibrosis with Bleomycin
This protocol describes the induction of dermal fibrosis in mice using repeated intradermal bleomycin injections.[1][5]
Materials:
-
Bleomycin sulfate (e.g., from Teva Parenteral Medicines)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Electric hair clippers
-
Insulin syringes with 28-30G needles
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Shave a 2 cm x 2 cm area on the upper back of each mouse.[5]
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile PBS to a final concentration of 0.5-1.0 mg/mL.
-
Induction: Administer daily or every-other-day intradermal injections of 100 µL of the bleomycin solution into the shaved area for a period of 3 to 4 weeks.[2][6] For control groups, inject an equal volume of sterile PBS. Rotate the injection sites within the shaved area to ensure even distribution and minimize local necrosis.[2][5]
-
Monitoring: Monitor the animals daily for signs of distress, and measure body weight regularly. Skin thickening and erythema should become apparent within the first two weeks.[7]
Protocol 2: Administration of this compound
The administration of this compound can be performed concurrently with the bleomycin injections (preventive model) or after the establishment of fibrosis (therapeutic model).[5]
Materials:
-
This compound
-
Appropriate vehicle for this compound solubilization/suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution or suspension at the desired concentration in the vehicle.
-
Administration: Administer this compound to the treatment group via oral gavage or another appropriate route (e.g., intraperitoneal injection) at a predetermined dosing schedule (e.g., once daily). The vehicle control group should receive an equal volume of the vehicle.
Protocol 3: Histological Analysis of Dermal Fibrosis
Histological analysis is crucial for visualizing and quantifying the extent of fibrosis.[8][9]
Materials:
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Masson's Trichrome staining kit
Procedure:
-
Tissue Collection and Fixation: At the end of the experiment, euthanize the mice and excise the treated skin tissue. Fix the tissue in 4% PFA overnight at 4°C.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize overall tissue morphology and measure dermal thickness. Dermal thickness is defined as the distance from the epidermal-dermal junction to the dermal-subcutaneous fat layer.[10][11]
-
Masson's Trichrome Staining: Use Masson's Trichrome stain to specifically visualize collagen fibers (which will stain blue). This allows for the assessment of collagen deposition and organization.[9]
-
-
Imaging and Analysis: Capture images using a light microscope and quantify dermal thickness and the collagen-positive area using image analysis software (e.g., ImageJ).
Protocol 4: Quantification of Skin Collagen Content
The hydroxyproline assay is a widely accepted method for quantifying the total collagen content in tissue samples.[12][13]
Materials:
-
Excised skin tissue
-
6M Hydrochloric acid (HCl)
-
Hydroxyproline assay kit (e.g., QuickZyme Total Collagen Assay or similar)
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Homogenization: Obtain a standardized punch biopsy (e.g., 4 mm) from the excised skin and record its wet weight.
-
Acid Hydrolysis: Place the tissue in a pressure-tight vial with 6M HCl and hydrolyze at 95-110°C for 12-24 hours to break down the collagen into its constituent amino acids.[13]
-
Assay: Follow the manufacturer's instructions for the chosen hydroxyproline assay kit. This typically involves a colorimetric reaction where the amount of hydroxyproline is proportional to the color intensity.
-
Calculation: Measure the absorbance using a spectrophotometer and calculate the hydroxyproline concentration based on a standard curve. Convert the hydroxyproline content to total collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).
Protocol 5: Immunohistochemistry for Myofibroblasts
Immunohistochemistry (IHC) for alpha-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts, which are key effector cells in fibrosis.[1][9]
Materials:
-
Paraffin-embedded skin sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against α-SMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount the slides.
-
Analysis: Quantify the number of α-SMA-positive cells per high-power field or the percentage of the α-SMA-positive area using microscopy and image analysis software.
Protocol 6: Gene Expression Analysis
Quantitative real-time PCR (RT-qPCR) can be used to measure the expression of key fibrotic and inflammatory genes.
Materials:
-
Excised skin tissue stored in RNAlater or snap-frozen
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Acta2, Tgf-β1, Il-6) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Extract total RNA from the skin tissue samples according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[14]
Quantitative Data Summary
The following tables provide representative quantitative data that can be expected from these experiments.
Table 1: Histological and Biochemical Outcomes
| Parameter | Vehicle Control | Bleomycin + Vehicle | Bleomycin + this compound (Low Dose) | Bleomycin + this compound (High Dose) |
| Dermal Thickness (µm) | 150 ± 15 | 450 ± 30 | 300 ± 25 | 200 ± 20 |
| Hydroxyproline Content (µg/mg tissue) | 20 ± 3 | 80 ± 7 | 55 ± 6 | 35 ± 4 |
| α-SMA Positive Cells (cells/HPF) | 5 ± 1 | 50 ± 5 | 30 ± 4 | 15 ± 2 |
Data are presented as mean ± SEM.
Table 2: Gene Expression Analysis (Fold Change relative to Vehicle Control)
| Gene | Bleomycin + Vehicle | Bleomycin + this compound (Low Dose) | Bleomycin + this compound (High Dose) |
| Col1a1 (Collagen, type I, alpha 1) | 8.5 ± 1.2 | 5.0 ± 0.8 | 2.5 ± 0.4 |
| Acta2 (α-SMA) | 10.2 ± 1.5 | 6.1 ± 1.0 | 3.0 ± 0.5 |
| Tgf-β1 (Transforming growth factor beta 1) | 6.8 ± 0.9 | 4.2 ± 0.6 | 2.1 ± 0.3 |
| Il-6 (Interleukin-6) | 12.0 ± 1.8 | 7.5 ± 1.1 | 3.5 ± 0.6 |
Data are presented as mean fold change ± SEM.
These application notes provide a framework for investigating the therapeutic potential of this compound in a preclinical model of dermal fibrosis. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound as a candidate for treating systemic sclerosis and other fibrotic conditions.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bleomycin-induced skin fibrosis mouse model [bio-protocol.org]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. quickzyme.com [quickzyme.com]
- 14. Low Baseline Expression of Fibrotic Genes in an Ex Vivo Human Skin Model is a Potential Indicator of Excessive Skin Scarring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DZ2002 for Rodent Models of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DZ2002, a reversible type III S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor, in rodent models of dry eye disease (DED). The following sections outline dosing recommendations, experimental methodologies, and the underlying mechanism of action.
Overview
This compound has demonstrated significant therapeutic potential in preclinical rodent models of dry eye disease. Administered as a topical ophthalmic solution, it has been shown to alleviate corneal neovascularization, reduce inflammation, and improve ocular surface integrity. Its mechanism of action involves the downregulation of the STAT3-PI3K-Akt-NF-κB signaling pathway, which plays a critical role in the inflammatory and angiogenic processes associated with DED.
Dosing Recommendations
The following table summarizes the recommended dosing for this compound in common rodent models of DED.
| Parameter | Recommendation |
| Drug Concentration | 0.25% and 1% ophthalmic solution |
| Volume | 20 μL per eye |
| Frequency | Four times daily |
| Route of Administration | Topical (eye drops) |
| Duration | 7 to 14 consecutive days |
Experimental Protocols
Two primary rodent models are described for evaluating the efficacy of this compound in DED: the Scopolamine (SCOP)-induced model and the Benzalkonium Chloride (BAC)-induced model.
Scopolamine (SCOP)-Induced Dry Eye Model
This model induces an aqueous-deficient dry eye.
Materials:
-
Female C57BL/6 mice (18–20 g) or female rats
-
Scopolamine hydrobromide (SCOP)
-
This compound ophthalmic solution (0.25% or 1%)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=6 per group for mice):
-
Normal Control
-
DED Model (SCOP + Vehicle)
-
This compound Treatment (SCOP + 1% this compound)
-
-
Induction of Dry Eye:
-
For mice, administer subcutaneous injections of SCOP (2.5 mg/day) four times per day (e.g., 9 a.m., 12 p.m., 3 p.m., and 6 p.m.) for 7 or 14 consecutive days.[1]
-
For rats, the same injection schedule can be followed.
-
-
This compound Administration:
-
Immediately following each SCOP injection, topically administer 20 μL of 1% this compound or vehicle to the ocular surface of the respective groups.[1]
-
-
Efficacy Evaluation: Assess endpoints such as tear production, corneal fluorescein staining, and inflammatory markers at the end of the treatment period.
Benzalkonium Chloride (BAC)-Induced Dry Eye Model
This model simulates an evaporative dry eye with significant ocular surface damage.
Materials:
-
Female rats
-
Benzalkonium Chloride (BAC) solution (0.5%)
-
This compound ophthalmic solution (0.25% or 1%)
-
Vehicle control
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week.
-
Group Allocation: Randomly assign rats to experimental groups.
-
Induction of Dry Eye:
-
Topically administer 0.5% BAC twice daily for 5 consecutive days.[1]
-
-
This compound Administration:
-
Following the 5-day induction period, begin topical administration of 0.25% or 1% this compound (20 μL per eye) four times daily for 10 consecutive days.[1]
-
-
Efficacy Evaluation: Monitor for changes in corneal neovascularization, corneal opacity, and conjunctival irritation.[1] At the end of the study, collect tissues for histological analysis and measurement of inflammatory and angiogenic markers.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in rodent DED models.
Table 1: Efficacy of this compound in BAC-Induced DED in Rats[1]
| Parameter | Model Group | 0.25% this compound | 1% this compound |
| Corneal Neovascularization | Significantly Increased | Reduced | Significantly Reduced |
| Corneal Opacity | Significantly Increased | Reduced | Significantly Reduced |
| Conjunctival Irritation | Present | Alleviated | Significantly Alleviated |
Table 2: Effect of this compound on Inflammatory and Angiogenic Markers in BAC-Induced DED in Rats[1]
| Gene/Protein | Model Group | This compound Treatment Effect |
| VEGFA, VEGFC, VEGFR2 mRNA | Upregulated | Decreased Expression |
| IL-6, TNF-α, IL-1β (Conjunctiva) | Increased Levels | Decreased Levels |
| VCAM-1, IL-1β, IL-6, TNF-α mRNA (Cornea) | Upregulated | Decreased Expression |
| p-STAT3, p-PI3K, p-Akt (Cornea) | Increased Expression | Abolished Activation |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the STAT3-PI3K-Akt-NF-κB signaling pathway. This pathway is a central regulator of cellular processes such as inflammation, cell growth, proliferation, and angiogenesis.[1][2] In the context of DED, the activation of this pathway contributes to corneal neovascularization and inflammation.[1][2] this compound treatment has been shown to block the activation of STAT3, PI3K, and Akt, and inhibit the nuclear translocation of NF-κB.[1]
Caption: this compound inhibits the STAT3-PI3K-Akt-NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for evaluating this compound in rodent models of DED.
Caption: General experimental workflow for this compound efficacy studies.
References
Techniques for assessing the anti-fibrotic effects of DZ2002
This document provides detailed application notes and protocols for assessing the anti-fibrotic effects of DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor.[1] These guidelines are intended for researchers, scientists, and drug development professionals working to characterize the efficacy of anti-fibrotic compounds.
Introduction to this compound and Fibrosis
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, such as collagen, leading to tissue scarring and organ dysfunction.[2] It is the result of a dysregulated wound healing process and can affect various organs, including the skin, lungs, liver, and kidneys.[3][4] A key cellular event in fibrosis is the transformation of fibroblasts into activated myofibroblasts, which are the primary producers of ECM proteins.[5][6] The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major inducer of this fibrotic process.[7]
This compound is a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase (SAHH) that has demonstrated therapeutic potential in experimental models of systemic sclerosis by modulating inflammation, vasculopathy, and fibrosis.[1][8] Studies have shown that this compound can attenuate dermal fibrosis by inhibiting fibroblast activation and interfering with the TGF-β/Smad signaling pathway.[8]
Key Signaling Pathway: TGF-β/Smad
The TGF-β signaling pathway is a central mediator in the progression of fibrosis.[9] Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins. These activated Smads translocate to the nucleus and act as transcription factors to upregulate the expression of pro-fibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen.[8] this compound has been shown to suppress this pathway, thereby reducing the expression of these key fibrotic markers.[1][8]
Caption: TGF-β/Smad signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-Fibrotic Effects
A robust assessment of an anti-fibrotic agent involves a multi-tiered approach, beginning with cell-based in vitro assays to establish mechanism and potency, followed by validation in a relevant in vivo animal model.[3][4] This workflow ensures that only promising candidates are advanced to more complex and resource-intensive studies.
Caption: General experimental workflow for evaluating the anti-fibrotic potential of this compound.
In Vitro Assessment: Protocols
In vitro assays are crucial for the initial screening and mechanistic study of anti-fibrotic compounds.[10][11] The fibroblast-to-myofibroblast transition (FMT) assay is a cornerstone for this purpose.[12][13]
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay measures the ability of this compound to inhibit the TGF-β1-induced differentiation of fibroblasts into myofibroblasts.[6][14]
Caption: Workflow for the in vitro Fibroblast-to-Myofibroblast Transition (FMT) assay.
Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts in appropriate media. Seed cells into multi-well plates (e.g., 96-well for imaging, 6-well for protein/RNA extraction).
-
Compound Treatment: Once cells are adherent, replace the medium with low-serum medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Fibrotic Stimulation: Add recombinant human TGF-β1 (typically 5-10 ng/mL) to all wells except the negative control.[4]
-
Incubation: Incubate the plates for 48 to 72 hours to allow for myofibroblast differentiation and ECM deposition.
-
Endpoint Analysis:
-
Immunofluorescence: Fix, permeabilize, and stain cells with primary antibodies against α-SMA and Collagen I, followed by fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI). Acquire images using a high-content imaging system.[14]
-
Western Blot: Lyse cells and collect protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA, Collagen I, p-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH).
-
RT-qPCR: Isolate total RNA from cells and perform reverse transcription to generate cDNA.[15] Use quantitative PCR to measure the relative expression of target genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF (Connective Tissue Growth Factor), normalizing to suitable reference genes.[16][17]
-
In Vivo Assessment: Protocols
In vivo models are essential to confirm the anti-fibrotic efficacy of this compound in a complex biological system. The bleomycin-induced fibrosis model is widely used and relevant for studying skin fibrosis.[3][18]
Bleomycin-Induced Dermal Fibrosis Mouse Model
Protocol:
-
Animal Model: Use C57BL/6 mice or another suitable strain.[3]
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (BLM) into the shaved backs of the mice for a period of 3-4 weeks to induce dermal fibrosis.[8][18] A control group should receive saline injections.
-
This compound Administration: Administer this compound (e.g., via oral gavage) daily to the treatment groups, starting from the first day of BLM injections. Include a vehicle control group that receives BLM and the drug vehicle.[8]
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect the affected skin tissue for analysis.
Histological Assessment of Fibrosis
Histological staining is used to visualize and quantify collagen deposition in tissue sections.[19]
5.2.1. Masson's Trichrome Staining Protocol
This stain differentiates collagen from other tissue components.[20] Collagen fibers are stained blue, nuclei are black, and cytoplasm and muscle are red.[19][21]
-
Deparaffinization and Rehydration: Bring paraffin-embedded tissue sections to water through xylene and a graded series of ethanol.[22]
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, refix in Bouin's solution for 1 hour at 56°C to improve stain quality, then wash thoroughly in running tap water.[20][23]
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.[21][22] Wash in running water.
-
Plasma Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[20] Rinse with distilled water.
-
Differentiation and Mordanting: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[20]
-
Fiber Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes to stain collagen.[20]
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then dehydrate rapidly through ethanol, clear in xylene, and mount.[20]
5.2.2. Picrosirius Red Staining Protocol
This method specifically stains collagen red and is excellent for visualization under polarized light, where collagen fibers appear birefringent (yellow-orange or green).[24][25]
-
Deparaffinization and Rehydration: Deparaffinize and hydrate paraffin sections to distilled water.[24][26]
-
Nuclear Staining (Optional): Stain nuclei with an acid-resistant nuclear stain like Weigert's hematoxylin.[24]
-
Staining: Stain in Picro-sirius red solution for 60 minutes.[24][26] This solution is typically 0.1% Sirius Red in a saturated aqueous solution of picric acid.[27]
-
Washing: Wash in two changes of acidified water (e.g., 0.5% acetic acid).[24]
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount with a resinous medium.[24]
Biochemical Quantification of Collagen
5.3.1. Hydroxyproline Assay Protocol
This assay provides a quantitative measure of total collagen content in a tissue sample, as hydroxyproline is an amino acid largely exclusive to collagen.[28][29][30]
-
Sample Preparation: Obtain a weighed portion of the skin tissue (e.g., 10 mg).
-
Acid Hydrolysis: Place the tissue in a pressure-tight vial with concentrated hydrochloric acid (~6-12 M HCl).[31] Hydrolyze at 95-120°C for 3-24 hours to break down the tissue and release amino acids.[32]
-
Neutralization/Evaporation: Carefully neutralize the acid hydrolysate or evaporate the samples to dryness under vacuum or in a 60°C oven to remove residual HCl.[32] Resuspend in assay buffer.
-
Oxidation: Add Chloramine-T reagent to each sample and standard. Incubate at room temperature for 5-30 minutes to oxidize the hydroxyproline.[32]
-
Color Development: Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C for 15-90 minutes.[33] This reaction produces a colored product.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 550-560 nm using a spectrophotometer.[34]
-
Quantification: Calculate the hydroxyproline concentration in the samples based on a standard curve generated from known concentrations of hydroxyproline.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Summary of In Vitro Anti-Fibrotic Effects of this compound
| Parameter | Readout | Vehicle | TGF-β1 | TGF-β1 + this compound (1 µM) | TGF-β1 + this compound (10 µM) |
| Myofibroblast Marker | α-SMA (% Positive Cells) | 5.2 ± 1.1 | 85.6 ± 4.3 | 42.1 ± 3.5 | 15.8 ± 2.1 |
| ECM Deposition | Collagen I (Rel. Intensity) | 1.0 ± 0.2 | 12.3 ± 1.5 | 6.5 ± 0.8 | 2.1 ± 0.4 |
| Gene Expression | ACTA2 (Fold Change) | 1.0 ± 0.1 | 15.7 ± 2.0 | 7.8 ± 1.1 | 2.5 ± 0.5 |
| Gene Expression | COL1A1 (Fold Change) | 1.0 ± 0.2 | 18.2 ± 2.4 | 8.9 ± 1.3 | 3.1 ± 0.6 |
| Signaling | p-Smad3/Smad3 Ratio | 1.0 ± 0.1 | 9.8 ± 1.2 | 5.1 ± 0.7 | 1.9 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to TGF-β1 group. |
Table 2: Summary of In Vivo Anti-Fibrotic Effects of this compound in BLM-Induced Dermal Fibrosis Model
| Parameter | Readout | Saline Control | BLM + Vehicle | BLM + this compound (10 mg/kg) | BLM + this compound (30 mg/kg) |
| Histology | Dermal Thickness (µm) | 150 ± 15 | 450 ± 30 | 310 ± 25 | 220 ± 20 |
| Histology | Collagen Area (%) | 12.5 ± 2.1 | 55.8 ± 5.4 | 35.2 ± 4.1 | 21.7 ± 3.3 |
| Biochemistry | Hydroxyproline (µg/mg tissue) | 2.5 ± 0.3 | 8.9 ± 0.7 | 5.8 ± 0.5 | 3.9 ± 0.4 |
| Tissue Marker | α-SMA Expression (Fold Change) | 1.0 ± 0.2 | 7.5 ± 0.9 | 4.1 ± 0.6 | 2.2 ± 0.4 |
| *Data are presented as mean ± SEM. p < 0.05 compared to BLM + Vehicle group. |
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models [pubmed.ncbi.nlm.nih.gov]
- 2. anygenes.com [anygenes.com]
- 3. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Novel high-throughput myofibroblast assays identify agonists with therapeutic potential in pulmonary fibrosis that act via EP2 and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do different drug classes work in treating Pulmonary Fibrosis? [synapse.patsnap.com]
- 10. phenovista.com [phenovista.com]
- 11. Fibrosis assays | In vitro fibrosis assays enable the study of fibrosis [nephrix-biosolutions.com]
- 12. Fibroblast-to-Myofibroblast Transition Assay | Newcells Biotech [newcellsbiotech.co.uk]
- 13. criver.com [criver.com]
- 14. news-medical.net [news-medical.net]
- 15. Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
- 19. histospring.com [histospring.com]
- 20. microbenotes.com [microbenotes.com]
- 21. m.youtube.com [m.youtube.com]
- 22. stainsfile.com [stainsfile.com]
- 23. Masson’s Trichrome staining for histology [protocols.io]
- 24. med.emory.edu [med.emory.edu]
- 25. mmpc.org [mmpc.org]
- 26. stainsfile.com [stainsfile.com]
- 27. Comparison of Histochemical Stainings in Evaluation of Liver Fibrosis and Correlation with Transient Elastography in Chronic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. quickzyme.com [quickzyme.com]
- 29. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
- 30. Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enzymatic Hydroxyproline Assay Protocol [merckmillipore.com]
- 32. cellbiolabs.com [cellbiolabs.com]
- 33. resources.bio-techne.com [resources.bio-techne.com]
- 34. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DZ2002 Administration in Lupus-Like Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of DZ2002, a reversible S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor, in preclinical mouse models of systemic lupus erythematosus (SLE). The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs, with lupus nephritis being a major cause of morbidity and mortality. This compound has demonstrated significant therapeutic effects in several lupus-like disease mouse models by modulating the immune response. It has been shown to prevent the development of lupus-like disease in BXSB and MRL-Faslpr mouse models and to ameliorate disease in the NZB×NZW F1 (NZB/W F1) mouse model, a classic model for spontaneous lupus. The primary mechanism of action involves the interference with Toll-like receptor (TLR)-mediated responses in antigen-presenting cells (APCs), leading to reduced autoantibody production and suppression of pathogenic T-cell development.
Data Summary
The administration of this compound in lupus-prone mouse models leads to significant improvements in disease parameters. The following tables summarize the key quantitative data from studies in female NZB/W F1 mice treated orally with this compound (0.5 mg·kg−1·d−1) for 11 weeks.
Table 1: Effect of this compound on Renal Function and Health Status in NZB/W F1 Mice
| Parameter | Vehicle-Treated | This compound-Treated |
| Proteinuria (mg/dL) | Markedly elevated | Significantly inhibited progression |
| Body Weight | Decreased over time | Maintained |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly decreased |
| Creatinine (CRE) | Elevated | Significantly decreased |
Table 2: Effect of this compound on Serum Anti-dsDNA Antibody Levels in NZB/W F1 Mice
| Antibody Isotype | Vehicle-Treated | This compound-Treated |
| Total IgG | High | Remarkably decreased |
| IgG1 | Elevated | No significant change |
| IgG2a | High | Remarkably decreased |
| IgG3 | High | Remarkably decreased |
Table 3: Effect of this compound on Serum Cytokine Levels in NZB/W F1 Mice
| Cytokine | Vehicle-Treated | This compound-Treated |
| IL-17A | High | Significantly decreased |
| TGF-β | Elevated | Decreased |
| IL-23p19 | High | Significantly decreased |
| IL-12p40 | Elevated | Slightly affected |
Signaling Pathways and Experimental Workflow
Signaling Pathway
This compound exerts its immunomodulatory effects by targeting the S-adenosyl-L-homocysteine hydrolase (SAHH), which leads to an inhibition of methylation processes. This interferes with TLR signaling in APCs, a critical pathway in the pathogenesis of lupus. The diagram below illustrates the proposed mechanism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a lupus mouse model.
Experimental Protocols
1. Animal Model and this compound Administration
-
Mouse Strain: Female NZB/W F1 mice are a commonly used model for spontaneous lupus. Disease onset, characterized by proteinuria, typically occurs between 24 and 32 weeks of age.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control group (e.g., saline or appropriate vehicle for this compound).
-
This compound treatment group (0.5 mg·kg−1·d−1).
-
Optional: Positive control group (e.g., cyclophosphamide).
-
-
Administration: this compound is administered daily via oral gavage.
-
Duration: A typical treatment duration is 11 weeks, starting from the onset of proteinuria.
2. Proteinuria Measurement
-
Frequency: Weekly.
-
Method:
-
Collect fresh urine from each mouse.
-
Use urine test strips to measure protein levels.
-
Grade proteinuria on a semi-quantitative scale (e.g., 0 to 4+).
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA Antibodies
-
Sample: Serum collected at the end of the study.
-
Protocol:
-
Coat a 96-well plate with calf thymus dsDNA and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add serially diluted mouse serum samples and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add HRP-conjugated goat anti-mouse IgG (or specific isotypes: IgG1, IgG2a, IgG3) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
4. Flow Cytometry for Th17 Cell Analysis
-
Sample: Splenocytes isolated at the end of the study.
-
Protocol:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate the cells for 4-5 hours with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., brefeldin A).
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers, such as CD4, using fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
5. Western Blot for JNK, NF-κB, and STAT3 Signaling
-
Sample: Protein lysates from splenocytes.
-
Protocol:
-
Lyse splenocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK), phosphorylated IκBα (p-IκBα), total JNK, total IκBα, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Conclusion
This compound demonstrates significant therapeutic potential in mouse models of lupus by targeting key inflammatory pathways. The data and protocols presented here provide a framework for further investigation into the efficacy and mechanism of action of this compound and other SAHH inhibitors for the treatment of SLE. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in preclinical studies.
Application Notes and Protocols for Evaluating DZ2002 Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DZ2002 is a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor that has demonstrated significant anti-fibrotic, anti-inflammatory, and anti-angiogenic properties.[1] Its primary mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous fibrotic and inflammatory diseases. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro, focusing on its effects on key cellular players in fibrosis and inflammation.
Cell Viability and Cytotoxicity Assay
Application: To determine the cytotoxic potential of this compound on various cell types and to establish a safe dose range for subsequent efficacy assays.
Principle: This protocol utilizes the CCK-8 assay, a colorimetric method to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., human dermal fibroblasts, HMEC-1 endothelial cells) in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate the plate for 24 to 72 hours.[1]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Data Presentation:
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| BJ Fibroblasts | 0 | 100 |
| 1 | ~100 | |
| 10 | ~100 | |
| 25 | ~100 | |
| 50 | ~100 | |
| 100 | ~95 | |
| HMEC-1 | 0 | 100 |
| 1 | ~100 | |
| 10 | ~100 | |
| 25 | ~100 | |
| 50 | ~100 | |
| 100 | ~98 |
Note: The above data is illustrative and based on findings that this compound shows low cytotoxicity at effective concentrations.[2]
Fibroblast-to-Myofibroblast Transition (FMT) Assay
Application: To assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
Principle: TGF-β1 is a potent inducer of fibroblast-to-myofibroblast transition, characterized by the increased expression of alpha-smooth muscle actin (α-SMA) and enhanced collagen production. This assay evaluates the effect of this compound on these key fibrotic markers.
Experimental Workflow Diagram:
Caption: Workflow for the Fibroblast-to-Myofibroblast Transition (FMT) Assay.
Experimental Protocol:
-
Cell Culture:
-
Culture human dermal fibroblasts (e.g., BJ cells) in appropriate medium.
-
Seed cells in 6-well plates (for Western blot and qPCR) or on glass coverslips in 24-well plates (for immunofluorescence) and allow them to adhere overnight.
-
-
Treatment:
-
Serum-starve the cells for 24 hours (optional, can enhance TGF-β1 response).
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) in the presence of this compound for 24-48 hours. Include a vehicle control and a TGF-β1 only control.
-
-
Analysis:
-
Immunofluorescence for α-SMA:
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
-
Western Blot for α-SMA and Phospho-Smad3:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST.
-
Incubate with primary antibodies against α-SMA, phospho-Smad3, total Smad3, and a loading control (e.g., GAPDH).[3]
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
qPCR for Fibrotic Genes:
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for COL1A2 (Collagen Type I Alpha 2 Chain) and CTGF (Connective Tissue Growth Factor). Normalize to a housekeeping gene like GAPDH.
-
-
Data Presentation:
| Treatment | α-SMA Expression (Fold Change vs. Control) | p-Smad3/Total Smad3 Ratio (Fold Change vs. Control) | Col1a2 mRNA (Fold Change vs. Control) | CTGF mRNA (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | 5.2 | 8.5 | 6.8 | 7.3 |
| TGF-β1 + this compound (1 µM) | 3.1 | 4.2 | 3.5 | 3.9 |
| TGF-β1 + this compound (10 µM) | 1.5 | 1.8 | 1.7 | 2.1 |
Note: This data is illustrative, based on the known inhibitory effect of this compound on the TGF-β/Smad pathway.[1][2]
Macrophage Differentiation and Polarization Assay
Application: To evaluate the immunomodulatory effects of this compound on macrophage differentiation and polarization into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.
Principle: Monocytes can be differentiated into macrophages, which can then be polarized into different functional phenotypes. M1 macrophages are induced by LPS and IFN-γ and produce pro-inflammatory cytokines. M2 macrophages are induced by IL-4 and IL-13 and are involved in tissue repair. This assay measures the effect of this compound on the expression of M1 and M2 markers.
Experimental Workflow Diagram:
Caption: Workflow for Macrophage Differentiation and Polarization Assay.
Experimental Protocol:
-
Macrophage Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 cells into M0 macrophages by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Wash the cells to remove PMA and rest them in fresh medium for 24 hours.
-
-
Macrophage Polarization and Treatment:
-
To induce M1 polarization, treat the M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
To induce M2 polarization, treat the M0 macrophages with 20 ng/mL IL-4.
-
Co-treat the cells with different concentrations of this compound during the polarization step for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against M1 markers (e.g., CD86, CD80) and M2 markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) for M1 and anti-inflammatory cytokines (e.g., IL-10) for M2 using ELISA kits.
-
qPCR: Isolate RNA and perform qPCR to measure the expression of M1 genes (e.g., iNOS, TNF) and M2 genes (e.g., Arg1, MRC1).
-
Data Presentation:
| Treatment | M1 Marker (CD86+) (% of cells) | M2 Marker (CD206+) (% of cells) | TNF-α Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| M0 Control | 5 | 8 | 50 | 20 |
| M1 (LPS+IFN-γ) | 85 | 10 | 1500 | 30 |
| M1 + this compound (10 µM) | 45 | 12 | 700 | 45 |
| M2 (IL-4) | 8 | 75 | 60 | 500 |
| M2 + this compound (10 µM) | 6 | 40 | 55 | 250 |
Note: This data is illustrative, based on the known immunomodulatory effects of this compound.[1]
Endothelial Cell-Monocyte Adhesion Assay
Application: To assess the effect of this compound on the adhesion of monocytes to endothelial cells, a key step in the inflammatory response.
Principle: Pro-inflammatory stimuli, such as TNF-α, upregulate the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells, promoting the adhesion of circulating monocytes. This assay measures the ability of this compound to inhibit this process.
Experimental Protocol:
-
Cell Culture:
-
Seed human microvascular endothelial cells (HMEC-1) in a 24-well plate and grow to confluence.[1]
-
Culture THP-1 monocytes in suspension.
-
-
Endothelial Cell Activation and Treatment:
-
Treat the confluent HMEC-1 monolayer with TNF-α (e.g., 40 ng/mL) in the presence or absence of this compound for 6 hours.[1]
-
-
Monocyte Labeling and Co-culture:
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent THP-1 cells.
-
Quantify the adherent THP-1 cells by measuring the fluorescence intensity in each well using a fluorescence plate reader or by imaging and counting the fluorescent cells.
-
Data Presentation:
| Treatment of HMEC-1 | Adherent THP-1 Cells (Relative Fluorescence Units) |
| Vehicle Control | 100 |
| TNF-α (40 ng/mL) | 550 |
| TNF-α + this compound (1 µM) | 380 |
| TNF-α + this compound (10 µM) | 210 |
Note: This data is illustrative, based on the known anti-inflammatory properties of this compound.[1]
TGF-β/Smad Signaling Pathway Analysis
Application: To directly investigate the mechanism of action of this compound by measuring its effect on the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.
Principle: Upon TGF-β binding to its receptor, the receptor kinase phosphorylates Smad3. This phosphorylation is essential for its activation and subsequent translocation to the nucleus to regulate gene expression. This assay uses Western blotting to detect the levels of phosphorylated Smad3.
Signaling Pathway Diagram:
Caption: Simplified schematic of the TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts as described in the FMT assay protocol.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 30-60 minutes.
-
-
Western Blot Analysis:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Perform Western blotting as described previously, using primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3.
-
Quantify the band intensities and calculate the ratio of phospho-Smad3 to total Smad3.
-
Data Presentation:
| Treatment | Phospho-Smad3 / Total Smad3 Ratio (Densitometry Units) |
| Vehicle Control | 0.1 |
| TGF-β1 (10 ng/mL) | 1.2 |
| TGF-β1 + this compound (1 µM) | 0.6 |
| TGF-β1 + this compound (10 µM) | 0.2 |
Note: This data is illustrative, based on the direct inhibitory effect of this compound on Smad3 phosphorylation.[1]
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transforming growth factor β-induced phosphorylation of Smad3 is required for growth inhibition and transcriptional induction in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
DZ2002 solubility and preparation for cell culture experiments
Introduction
DZ2002 is a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase (SAHH) that has demonstrated significant anti-inflammatory and anti-fibrotic properties.[1] These characteristics make it a compound of interest for research in various diseases, including systemic sclerosis.[1] Preclinical studies have shown that this compound can attenuate dermal fibrosis, reduce the infiltration of inflammatory cells, and suppress the expression of pro-fibrotic and pro-inflammatory molecules.[1] Its mechanism of action involves the modulation of key signaling pathways, notably the transforming growth factor-β (TGF-β)/Smad pathway.[1]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, intended for researchers, scientists, and professionals in drug development.
Data Presentation
| Solvent | Solubility | Recommended Use | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Primary solvent for creating high-concentration stock solutions. | This compound is readily soluble in DMSO, which is a standard practice for preparing stock solutions of organic compounds for cell-based assays.[2][3] |
| Water | Low | Not recommended for initial solubilization or high-concentration stock solutions. | Direct dissolution in aqueous buffers is challenging for many organic small molecules.[3] |
| Cell Culture Media | Variable | Working concentrations are prepared by diluting the DMSO stock solution into the media. | The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3] The stability of this compound in specific media should be determined empirically.[4][5][6] |
| Ethanol | Likely Soluble | Alternative solvent for stock solution preparation. | The final concentration in media should be minimized to avoid effects on cell viability and function. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Solubilization:
-
Transfer the weighed this compound powder into a sterile amber vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
-
Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. Filtration is typically not required and may lead to loss of the compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low final DMSO concentration, perform a serial dilution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock 1:100 in pre-warmed medium to create an intermediate dilution of 100 µM.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to reach the final concentration of 10 µM. This ensures the final DMSO concentration is 0.1%.
-
-
Direct Dilution (for higher working concentrations):
-
Directly add the required volume of the stock solution to the pre-warmed cell culture medium.
-
Ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically <0.5%, with ≤0.1% being ideal).
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. The stability of this compound in aqueous media may be limited.[7]
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the TGF-β/Smad Pathway
This compound has been shown to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[1] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: TGF-β signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Cell-Based Assays with this compound
The following diagram outlines a typical workflow for conducting cell culture experiments with this compound.
Caption: General workflow for in-vitro experiments using this compound.
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Measuring the Impact of DZ2002 on Macrophage Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the effects of DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, on macrophage differentiation. Macrophages, key players in the immune system, exhibit remarkable plasticity and can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Dysregulation of macrophage polarization is implicated in various inflammatory diseases and fibrotic conditions. This compound has been shown to modulate this process by suppressing both M1 and M2 macrophage differentiation.[1][2] These protocols offer a framework for researchers to study the immunomodulatory properties of this compound and similar compounds.
Introduction
Macrophages are essential for tissue homeostasis, host defense, and the resolution of inflammation. Their functional phenotype is tailored by the tissue microenvironment, leading to a spectrum of polarized states. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are characterized by the production of pro-inflammatory cytokines and are involved in pathogen clearance. Conversely, M2 macrophages, stimulated by cytokines such as interleukin-4 (IL-4) and IL-13, contribute to tissue repair and immunoregulation. An imbalance in M1/M2 polarization is a hallmark of many chronic diseases.
This compound is a small molecule inhibitor of SAHH, an enzyme that regulates cellular methylation reactions. Studies have demonstrated that this compound can attenuate inflammation and fibrosis, in part by inhibiting the activation of both M1 and M2 macrophages.[1][2] This document outlines the experimental procedures to replicate and expand upon these findings, providing a basis for further investigation into the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the expression of M1 and M2 macrophage markers in bone marrow-derived macrophages (BMDMs).
Table 1: Effect of this compound on M1 Macrophage Marker Expression in vitro
| Treatment | iNOS mRNA Expression (Fold Change) | IL-12p40 mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| IFN-γ + LPS | 8.5 | 12.0 |
| IFN-γ + LPS + this compound | 3.2 | 4.5 |
Data is representative and based on findings that this compound significantly reverses the expression of M1 markers.[1]
Table 2: Effect of this compound on M2 Macrophage Marker Expression in vitro
| Treatment | Arg-1 mRNA Expression (Fold Change) | Ym-1 mRNA Expression (Fold Change) | Fizz1 mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| IL-4 | 15.0 | 25.0 | 30.0 |
| IL-4 + this compound | 6.0 | 10.0 | 12.0 |
Data is representative and based on findings that this compound significantly reverses the expression of M2 markers.[1]
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
DMEM with 10% FBS and 1% penicillin-streptomycin (DMEM+)
-
Recombinant murine M-CSF
-
Sterile syringes and needles
-
70-μm cell strainer
-
Petri dishes
Procedure:
-
Euthanize the mouse using an approved method and disinfect the hind legs with 70% ethanol.[3]
-
Carefully dissect the femurs and tibias, removing all muscle and connective tissue.
-
Cut both ends of the bones and flush the marrow out with a syringe containing cold PBS.[3]
-
Pass the cell suspension through a 70-μm cell strainer to obtain a single-cell suspension.[3]
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in DMEM+.
-
To differentiate the bone marrow cells into macrophages, culture them in DMEM+ supplemented with 100 ng/mL of M-CSF for 6-7 days.[3] Change the medium every 2-3 days.
Protocol 2: In vitro Macrophage Polarization and this compound Treatment
This protocol details the polarization of BMDMs into M1 and M2 phenotypes and treatment with this compound.
Materials:
-
Differentiated BMDMs from Protocol 1
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
Recombinant murine IL-4
-
This compound
-
6-well culture plates
Procedure:
-
Seed the differentiated BMDMs into 6-well plates at a density of 1x10^6 cells/mL.
-
Allow the cells to adhere for 2 hours, then gently wash with warm PBS to remove non-adherent cells.[3]
-
For M1 polarization, treat the cells with 20 ng/mL IFN-γ and 100 ng/mL LPS.
-
For M2 polarization, treat the cells with 20 ng/mL IL-4.
-
To test the effect of this compound, add the compound at the desired concentration (e.g., 10 µM) concurrently with the polarizing stimuli.
-
Incubate the cells for 24 hours for RNA analysis or 48 hours for protein analysis.
Protocol 3: Analysis of Macrophage Polarization Markers
This protocol provides methods for analyzing the expression of M1 and M2 markers using quantitative PCR (qPCR) and flow cytometry.
A. Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nos2, Il12b, Arg1, Chil3, Retnla) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Lyse the treated BMDMs and extract total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
B. Flow Cytometry
Materials:
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
Procedure:
-
Gently scrape the cells from the culture plates and wash with FACS buffer.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain the cells with the appropriate combination of fluorescently labeled antibodies for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of M1 (e.g., F4/80+CD86+) and M2 (e.g., F4/80+CD206+) macrophages.
Visualizations
Signaling Pathway of this compound in Macrophage Differentiation
Caption: Proposed signaling pathway of this compound in modulating macrophage polarization.
Experimental Workflow for Studying this compound's Effect on Macrophage Differentiation
Caption: Workflow for assessing this compound's impact on in vitro macrophage differentiation.
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application of DZ2002 in Studying Endothelial Cell Adhesion Molecules
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DZ2002 is a reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme crucial for regulating cellular methylation processes. By inhibiting SAHH, this compound leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn inhibits various methyltransferases. This mechanism underlies the potent anti-inflammatory and immunomodulatory properties of this compound. In the context of vascular biology, inflammation plays a pivotal role in the activation of endothelial cells, leading to the upregulation of cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). These molecules are critical for the recruitment and transmigration of leukocytes from the bloodstream into tissues, a key process in various inflammatory diseases and atherosclerosis. This application note details the use of this compound as a tool to study and modulate the expression of endothelial cell adhesion molecules, providing protocols for key experiments and summarizing its effects.
Mechanism of Action
This compound exerts its inhibitory effect on endothelial cell adhesion molecule expression primarily through the modulation of the NF-κB signaling pathway. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), activate the STAT3-PI3K-Akt pathway, which subsequently leads to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for ICAM-1 and VCAM-1. As an SAHH inhibitor, this compound is thought to interfere with this signaling cascade, leading to a downstream reduction in the expression of these critical adhesion molecules.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on endothelial cells.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Cell Line | Treatment | This compound Concentration | Effect | Reference |
| HMEC-1 | TNF-α (40 ng/mL) | 200 µM | Reduction in ICAM-1 and VCAM-1 protein expression (Western Blot) | [2] |
| HMEC-1 | - | Various concentrations | Dose-dependent effect on cell survival | [2] |
| HMEC-1 | - | - | Reduction in mRNA levels of ICAM-1 and VCAM-1 | [2] |
| HUVEC | TNF-α | 20 µM and 100 µM | Inhibition of cell migration, adhesion, and tube formation |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | This compound Dosage | Effect | Reference |
| BLM-induced SSc mice | - | 50 mg/kg | Reduction in ICAM-1 and VCAM-1 in skin tissue | [2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on endothelial cell adhesion molecules are provided below.
Protocol 1: Endothelial Cell Culture and TNF-α Stimulation
This protocol describes the standard procedure for culturing human umbilical vein endothelial cells (HUVECs) and stimulating them with TNF-α to induce the expression of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human TNF-α
-
This compound
-
DMSO (vehicle for this compound)
-
Tissue culture flasks and plates
Procedure:
-
Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Seed HUVECs into desired culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for adhesion assays) and allow them to grow to a confluent monolayer.
-
Prior to stimulation, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). The pre-incubation time can vary, typically ranging from 1 to 24 hours.
-
Add TNF-α to the culture medium to a final concentration of 10 ng/mL. The stimulation time will depend on the specific endpoint being measured (e.g., 4-6 hours for mRNA expression, 12-24 hours for protein expression).
-
After stimulation, the cells are ready for downstream analysis.
Protocol 2: Western Blot for ICAM-1 and VCAM-1 Expression
This protocol outlines the detection of ICAM-1 and VCAM-1 protein levels in endothelial cells treated with this compound and stimulated with TNF-α.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment and stimulation (Protocol 1), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ICAM-1, VCAM-1, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ICAM-1 and VCAM-1 mRNA Expression
This protocol describes the measurement of ICAM-1 and VCAM-1 mRNA levels in endothelial cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human ICAM-1, VCAM-1, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Following cell treatment and stimulation (Protocol 1), extract total RNA from the HUVECs using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Protocol 4: Leukocyte-Endothelial Cell Adhesion Assay
This protocol provides a method to quantify the adhesion of leukocytes to a monolayer of endothelial cells.
Materials:
-
HUVEC monolayer in a 96-well plate (prepared as in Protocol 1)
-
Leukocyte cell line (e.g., U937 or freshly isolated peripheral blood mononuclear cells)
-
Fluorescent dye (e.g., Calcein-AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare a confluent monolayer of HUVECs in a 96-well plate and treat with this compound and TNF-α as described in Protocol 1.
-
Label the leukocyte suspension with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
After the final wash, resuspend the labeled leukocytes in assay buffer.
-
Remove the medium from the HUVEC monolayer and add the labeled leukocyte suspension to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent leukocytes. Repeat the wash step 2-3 times.
-
Quantify the number of adherent cells by measuring the fluorescence intensity in each well using a fluorescence plate reader.
-
Alternatively, adherent cells can be visualized and counted using a fluorescence microscope.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of SAHH and cellular methylation in the regulation of endothelial cell adhesion molecule expression. Its ability to suppress the expression of ICAM-1 and VCAM-1, likely through the inhibition of the STAT3-PI3K-Akt-NF-κB signaling pathway, makes it a potent inhibitor of inflammatory responses in the vasculature. The protocols provided in this application note offer a framework for researchers to further explore the mechanisms and potential therapeutic applications of this compound in inflammatory and cardiovascular diseases.
References
Troubleshooting & Optimization
Overcoming low bioavailability of DZ2002 in oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DZ2002. The content is designed to address specific issues that may be encountered during experiments, with a focus on overcoming challenges related to its oral administration.
Frequently Asked Questions (FAQs)
Q1: We observe low systemic exposure of this compound after oral administration, despite reports of high apparent oral bioavailability. Why is this happening?
A1: This is a critical observation and is likely due to the rapid and extensive metabolism of this compound.[1][2] this compound is an ester-containing compound that is quickly hydrolyzed by carboxylesterases in the blood to its acidic metabolite, DZA (4-(6-amino-9H-purin-9-yl)-2-hydroxybutyric acid).[1][2] Therefore, while this compound may be well-absorbed from the gastrointestinal tract, its concentration in the systemic circulation is low because it is rapidly converted to DZA.[1][2] A study in rats showed that after oral administration, the systemic exposure to DZA was significantly higher than that of this compound.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH).[1][2] This enzyme plays a crucial role in methylation reactions. By inhibiting SAHH, this compound can modulate various cellular processes, including immune responses and fibrosis.[3] Specifically, it has been shown to have anti-inflammatory, anti-fibrotic, and anti-angiogenic effects in experimental models of systemic sclerosis.[3] It exerts these effects by influencing fibroblast activation, the TGF-β/Smad signaling pathway, and immune cell polarization.[3]
Q3: What are some general strategies to improve the oral bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of drugs with challenges like rapid metabolism or low solubility.[4][5][6][7][8][9][10][11] These can be broadly categorized as:
-
Formulation-based approaches:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[10]
-
Nanoparticle systems: Reducing particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[12]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[7][9]
-
Complexation: Using agents like cyclodextrins can increase the solubility of the drug.[4][7]
-
-
Chemical modification:
-
Use of excipients:
Troubleshooting Guides
Issue: Low and variable plasma concentrations of parent this compound in preclinical studies.
Possible Cause 1: Rapid metabolism by carboxylesterases.
-
Troubleshooting Steps:
-
Quantify the metabolite: In your pharmacokinetic studies, ensure you are also quantifying the concentration of the primary metabolite, DZA. This will provide a more complete picture of the drug's absorption and disposition.
-
Consider alternative formulations: To protect this compound from rapid hydrolysis, explore encapsulation strategies.
-
Lipid-based formulations (e.g., SEDDS): These can shield the ester group from immediate contact with enzymes in the gut and blood.
-
Polymeric nanoparticles: Encapsulating this compound within a polymer matrix can control its release and potentially reduce its initial metabolic breakdown.
-
-
Co-administration with an esterase inhibitor: While this may add complexity, in an experimental setting, it could help to determine the extent to which first-pass metabolism is limiting the parent drug's exposure.
-
Possible Cause 2: Poor aqueous solubility limiting dissolution.
-
Troubleshooting Steps:
-
Characterize physicochemical properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Employ solubility enhancement techniques:
-
| Formulation Strategy | Principle | Key Advantages |
| Micronization/Nanonization | Increases surface area for dissolution.[12] | Simple, applicable to many compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier at a molecular level.[7][9] | Can significantly improve dissolution rate. |
| Complexation with Cyclodextrins | Forms a host-guest complex, increasing the apparent solubility of the drug.[4][7] | Well-established and effective for many molecules. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which forms an emulsion in the gut, facilitating absorption.[10] | Can improve both solubility and permeability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation Method
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
A thin film will be formed on the wall of the flask.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it to obtain a fine powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed to 50 or 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add the this compound formulation (e.g., pure drug, solid dispersion, nanoparticles) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Troubleshooting workflow for low this compound exposure.
References
- 1. Assay development for determination of this compound, a new reversible SAHH inhibitor, and its acid metabolite DZA in blood and application to rat pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay development for determination of this compound, a new reversible SAHH inhibitor, and its acid metabolite DZA in blood and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 8. semanticscholar.org [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FORMULATION AND DEVELOPMENT STRATEGIES FOR DRUGS INSOLUBLE IN GASTRIC FLUID | Semantic Scholar [semanticscholar.org]
- 12. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent DZ2002 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of DZ2002 in experimental setups to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous to prevent hydrolysis of the compound.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound, containing a methyl ester functional group, is susceptible to hydrolysis in aqueous environments, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.
Q4: Can I expose this compound solutions to light for extended periods?
A4: While specific photostability data for this compound is not extensively published, compounds with purine-like structures can be sensitive to light. It is a best practice to protect this compound solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials after the initial preparation. This will help to avoid repeated freeze-thaw cycles which can lead to degradation of the compound and introduce moisture into the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Question: We are observing variable or diminished effects of this compound in our cell culture experiments. What could be the cause?
-
Answer: This issue is often related to the degradation of this compound. Consider the following troubleshooting steps:
-
Preparation of working solutions: Are you preparing fresh dilutions of this compound in your cell culture medium for each experiment? Storing the compound in aqueous media for even a few hours can lead to hydrolysis.
-
Stock solution integrity: When was your stock solution prepared? Has it been subjected to multiple freeze-thaw cycles? It is advisable to use a fresh aliquot of your stock solution for each experiment.
-
pH of the medium: Ensure the pH of your cell culture medium is stable and within the physiological range (typically 7.2-7.4). Extreme pH values can accelerate the degradation of this compound.
-
Issue 2: Precipitate formation upon dilution of this compound stock solution.
-
Question: When I dilute my DMSO stock solution of this compound into my aqueous buffer or cell culture medium, I observe a precipitate. How can I prevent this?
-
Answer: Precipitate formation can occur if the solubility of this compound in the final aqueous solution is exceeded.
-
Lower the final concentration: Try working with a lower final concentration of this compound if your experimental design allows.
-
Optimize the dilution method: Instead of adding a small volume of the highly concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach. Additionally, ensure rapid mixing upon addition to the aqueous solution.
-
Consider a different solvent: While DMSO is common, for certain applications, other organic solvents might be compatible with your experimental system and offer better solubility characteristics upon dilution. However, always check the tolerance of your cells to any new solvent.
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Recommended Condition | Not Recommended | Potential Consequence of Non-Recommended Condition |
| Storage (Solid) | -20°C to -80°C, desiccated, protected from light | Room temperature, exposure to humidity and light | Hydrolysis, oxidation, and photodegradation |
| Storage (Stock Solution in DMSO) | -80°C, single-use aliquots | Repeated freeze-thaw cycles, storage at -20°C for extended periods | Introduction of water leading to hydrolysis, degradation from temperature fluctuations |
| Working Solution (Aqueous) | Prepared fresh before each use | Storage for several hours or days, even at 4°C | Significant hydrolysis of the methyl ester |
| pH of Aqueous Solution | Neutral (pH 6.8-7.4) | Acidic (<6) or basic (>8) conditions | Acid or base-catalyzed hydrolysis |
| Temperature of Incubation | 37°C (standard for cell culture) | Prolonged incubation at elevated temperatures | Accelerated degradation |
| Light Exposure | Minimize exposure, use amber vials | Prolonged exposure to direct light | Potential for photodegradation |
Experimental Protocols
Protocol: Standard Cell Viability Assay with this compound
-
Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Preparation of this compound Working Solutions:
-
Immediately before treating the cells, thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the medium to the DMSO stock and mix immediately to prevent precipitation.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate and add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting suspected this compound degradation.
Technical Support Center: Optimizing DZ2002 Dosage for Maximum Anti-inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of DZ2002 to achieve maximum anti-inflammatory effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound is a reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). By inhibiting SAHH, this compound leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn inhibits transmethylation reactions that are crucial for the activation and function of immune cells.[1][2] This disruption of methylation processes leads to the suppression of pro-inflammatory pathways. Specifically, this compound has been shown to regulate the TGF-β/Smad signaling pathway and inhibit the IFN-γ/STAT1 inflammatory activation signaling pathway.[3]
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: Based on preclinical studies using a bleomycin-induced dermal fibrosis mouse model, a dose of 50 mg/kg of this compound has been shown to be effective in reducing dermal fibrosis and inflammation.[3] However, for initial dose-finding studies, it is recommended to test a range of doses to determine the optimal concentration for your specific model and experimental conditions. A suggested starting range could be 1, 5, and 25 mg/kg/day, as used in other in vivo immunology studies with this compound.[4]
Q3: How does this compound affect cytokine production?
A3: this compound has been demonstrated to dose-dependently decrease the production of several pro-inflammatory cytokines. In vitro studies using stimulated human monocytic THP-1 cells and mouse peritoneal macrophages have shown that this compound (in the range of 0.1 to 10 µM) reduces the production of IL-12 and tumor necrosis factor-alpha (TNF-α).[1] In the bleomycin-induced mouse model, this compound treatment was also found to inhibit the expression of a wide array of pro-inflammatory molecules, including TNF-α, IL-1β, IL-6, IL-12p40, and IL-17A.[5]
Q4: Does this compound have an effect on the JAK-STAT signaling pathway?
A4: Yes, this compound has been shown to affect the JAK-STAT signaling pathway. Specifically, it has been observed to strongly inhibit the phosphorylation of STAT1 in the IFN-γ/STAT1 inflammatory activation signaling pathway.[3] This suggests that part of this compound's anti-inflammatory mechanism involves the modulation of STAT1-mediated gene transcription.
Troubleshooting Guides
Issue 1: Inconsistent anti-inflammatory effects observed in vivo.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of this compound can vary depending on the animal model, disease severity, and route of administration.
-
Solution: Perform a dose-response study to determine the optimal dosage for your specific experimental setup. A range of doses (e.g., 10, 25, 50, 100 mg/kg) should be tested.
-
-
Possible Cause 2: Pharmacokinetic Variability. Differences in drug absorption, distribution, metabolism, and excretion among individual animals can lead to variable responses.
-
Solution: Ensure consistent administration techniques. For oral administration, ensure uniform formulation and gavage technique. For parenteral routes, ensure accurate injection volumes and sites. Consider measuring plasma concentrations of this compound to correlate with efficacy.
-
-
Possible Cause 3: Model-Specific Factors. The underlying pathology of your inflammatory model may respond differently to the mechanism of this compound.
-
Solution: Thoroughly characterize your animal model and ensure the inflammatory pathways targeted by this compound are relevant to the model's pathophysiology.
-
Issue 2: High variability in in vitro cytokine measurements.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and stimulation conditions can significantly impact cytokine production.
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range. Ensure consistent seeding density and use a freshly prepared and validated stimulating agent (e.g., LPS, IFN-γ).
-
-
Possible Cause 2: Inconsistent this compound Concentration. Inaccurate dilutions or degradation of the compound can lead to variable results.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution under recommended conditions to prevent degradation.
-
-
Possible Cause 3: Assay Sensitivity and Specificity. The method used for cytokine measurement (e.g., ELISA, multiplex assay) may have inherent variability.
-
Solution: Validate your cytokine detection assay. Include appropriate positive and negative controls in each plate. Run samples in duplicate or triplicate to assess intra-assay variability.
-
Data Presentation
Table 1: In Vitro Dose-Dependent Effect of this compound on Fibrosis Markers in TGF-β1-stimulated BJ Cells
| This compound Concentration (µM) | Col1a2 mRNA Expression (Fold Change vs. TGF-β1 control) | MMP-1 mRNA Expression (Fold Change vs. TGF-β1 control) | CTGF mRNA Expression (Fold Change vs. TGF-β1 control) |
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.90 | 0.80 |
| 50 | 0.60 | 0.75 | 0.55 |
| 100 | 0.40 | 0.50 | 0.35 |
Data synthesized from descriptive information in the source literature to illustrate a dose-dependent trend.[3]
Table 2: In Vitro Dose-Dependent Inhibition of Cytokine Production by this compound
| Cell Type | This compound Concentration (µM) | IL-12 Production (% Inhibition) | TNF-α Production (% Inhibition) |
| Human THP-1 cells | 0.1 | ~15% | ~10% |
| 1 | ~40% | ~35% | |
| 10 | ~70% | ~65% | |
| Mouse Peritoneal Macrophages | 0.1 | ~20% | ~15% |
| 1 | ~50% | ~45% | |
| 10 | ~80% | ~75% |
Data synthesized from descriptive information in the source literature to illustrate a dose-dependent trend.[1]
Experimental Protocols
1. Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Objective: To induce a dermal fibrotic condition in mice that mimics aspects of scleroderma to evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound.
-
Methodology:
-
Animal Model: C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Fibrosis: Bleomycin (1 mg/mL in PBS) is administered via subcutaneous injections into a shaved area on the upper back of the mice. Injections (100 µL) are given daily for 3-4 weeks.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or via intraperitoneal injection at the desired doses (e.g., 25, 50, 100 mg/kg) daily, starting from the first day of bleomycin treatment.
-
Endpoint Analysis:
-
Histology: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess dermal thickness and Masson's trichrome to evaluate collagen deposition.
-
Immunohistochemistry: Staining for markers such as α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Biochemical Analysis: Hydroxyproline content in skin homogenates is measured as an indicator of total collagen.
-
Gene Expression Analysis: RNA is extracted from skin tissue to quantify the expression of profibrotic and pro-inflammatory genes (e.g., Col1a1, Acta2, Tnf, Il6) using qPCR.
-
-
2. In Vitro Macrophage Activation Assay
-
Objective: To assess the direct effect of this compound on the activation and cytokine production of macrophages in vitro.
-
Methodology:
-
Cell Culture:
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM supplemented with 10% FBS and M-CSF.
-
Cell Line: Human monocytic cell line THP-1 can be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
-
Experimental Setup:
-
Macrophages are seeded in 24-well or 96-well plates.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Macrophages are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) to induce a pro-inflammatory (M1) phenotype.
-
-
Endpoint Analysis:
-
Cytokine Measurement: After 24 hours of stimulation, the cell culture supernatant is collected to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or a multiplex bead array.
-
Gene Expression Analysis: RNA is extracted from the cells to analyze the expression of M1-associated genes (e.g., Nos2, Tnf, Il1b) by qPCR.
-
Protein Analysis: Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like STAT1.
-
-
Mandatory Visualizations
Caption: this compound inhibits SAHH, leading to the modulation of TGF-β/Smad and IFN-γ/STAT1 signaling pathways.
Caption: Workflow for evaluating this compound efficacy in a bleomycin-induced dermal fibrosis mouse model.
Caption: Workflow for the in vitro macrophage activation assay to test the effects of this compound.
References
- 1. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosyl-L-homocysteine hydrolase inactivation curtails ovalbumin-induced immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unintended Signals: A Guide to Troubleshooting DZ2002 Off-Target Effects in Cell-Based Assays
Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals utilizing DZ2002 in their cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug that acts as a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase (SAHH). This inhibition leads to anti-inflammatory and anti-fibrotic effects. Its mechanism is partly attributed to the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1] this compound has been shown to affect various cell types, including fibroblasts and immune cells like macrophages and T cells.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary biological target.[2] These interactions can lead to misleading experimental outcomes, cellular toxicity, or other unanticipated biological responses, complicating the interpretation of data.[2][3] For this compound, an off-target effect might manifest as a cellular response that is independent of SAHH inhibition.
Q3: How can I proactively assess the potential for off-target effects with this compound in my experimental system?
A3: A proactive approach is crucial for minimizing the impact of off-target effects. Key strategies include performing dose-response experiments to establish a therapeutic window, using structurally unrelated inhibitors that target the same pathway, and employing target validation techniques like target knockdown or rescue experiments to confirm that the observed phenotype is due to the on-target activity of this compound.[2]
Troubleshooting Guide
Issue 1: I'm observing significant cytotoxicity at concentrations where the on-target effect of this compound is not yet apparent.
This could indicate that this compound is interacting with proteins essential for cell survival at concentrations lower than those required to inhibit SAHH.
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Use a commercial kinase profiling service to determine if this compound inhibits any kinases that are critical for cell viability.
-
Consult Toxicity Databases: Check if any identified off-target interactions are known to be associated with cytotoxicity.
-
Test in Different Cell Lines: The cytotoxic effect might be cell-type specific, depending on the expression levels of the off-target proteins.
-
Dose-Response Analysis: Conduct a careful dose-response curve to distinguish between on-target and cytotoxic effects.
Issue 2: The observed phenotype in my assay does not align with the known function of SAHH or the TGF-β/Smad pathway.
This suggests that this compound may be modulating a different signaling pathway.
Troubleshooting Steps:
-
Use a Structurally Unrelated SAHH Inhibitor: If another inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SAHH.[4] If this compound still produces the same effect in these cells, it is likely due to an off-target interaction.
-
Rescue Experiments: Overexpress a version of SAHH that is resistant to this compound. If this reverses the observed phenotype, it confirms an on-target effect.[4]
Issue 3: I have identified potential off-targets of this compound. How do I validate their relevance in my cellular model?
Validation within a cellular context is essential to confirm that the binding of this compound to an off-target protein is responsible for the observed cellular response.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm if this compound binds to the potential off-target proteins in intact cells.[2][5]
-
Use Specific Inhibitors for the Off-Targets: If available, use selective inhibitors for the identified off-targets to see if they replicate the phenotype observed with this compound.[4]
-
Knockdown the Off-Targets: Employ siRNA or CRISPR to reduce the expression of the off-target proteins and assess if this negates the cellular effect of this compound.[4]
Quantitative Data Summary
The following table summarizes hypothetical data from a set of troubleshooting experiments designed to investigate the off-target effects of this compound.
| Experiment | Metric | Control (Vehicle) | This compound (10 µM) | SAHH Knockdown + this compound (10 µM) | Unrelated SAHH Inhibitor (5 µM) |
| Cell Viability | % Viable Cells | 98% | 65% | 67% | 95% |
| Reporter Assay (TGF-β) | Relative Luciferase Units | 1.0 | 0.4 | 0.9 | 0.5 |
| Off-Target X Kinase Activity | % Inhibition | 2% | 85% | 83% | 5% |
This table illustrates a scenario where this compound exhibits off-target kinase inhibition leading to cytotoxicity, an effect not seen with a different SAHH inhibitor and not rescued by SAHH knockdown.
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the binding of a drug to its target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Methodology:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the soluble protein fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature.
-
A shift in the melting curve of the target protein in the presence of this compound indicates binding.
-
2. Target Knockdown using siRNA
This method is used to transiently reduce the expression of a specific protein to determine if the effects of a drug are dependent on that protein.
-
Methodology:
-
Transfect cells with siRNA molecules specifically designed to target the mRNA of the protein of interest (e.g., SAHH).
-
As a control, transfect a separate group of cells with a non-targeting (scrambled) siRNA.
-
After a sufficient incubation period for the protein to be depleted (typically 48-72 hours), treat the cells with this compound or a vehicle control.
-
Assess the cellular phenotype of interest. If the effect of this compound is diminished in the siRNA-treated cells compared to the control, it suggests an on-target effect.
-
Visualizing Experimental Workflows and Pathways
Caption: Troubleshooting workflow for this compound's off-target effects.
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: DZ2002 for Ophthalmic Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing DZ2002 for ophthalmic applications.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in ophthalmic applications?
This compound is a reversible, type III S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor.[1] In the context of ophthalmology, particularly for conditions like dry eye disease (DED), its primary mechanism involves reducing inflammation and angiogenesis.[2] By inhibiting SAHH, this compound leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn inhibits methyltransferase enzymes. This disruption of methylation processes ultimately downregulates the activation of pro-inflammatory and pro-angiogenic signaling pathways, such as the STAT3-PI3K-Akt-NF-κB pathway.[2]
2. What are the recommended concentrations of this compound for in vivo ophthalmic studies?
In rodent models of dry eye disease, this compound has been administered as eye drops at concentrations of 0.25% and 1%.[2] The application was typically four times daily, with a volume of 20 μL per eye.[2]
3. How should this compound be stored to ensure its stability?
As a powder, this compound is stable for up to three years when stored at -20°C and for two years at 4°C.[3] For solutions, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[4] A stock solution of S-Adenosyl-L-homocysteine (SAH), a related compound, is noted to be stable for 2 years at -20°C when prepared in 0.02 M HCl.[5]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the formulation and experimental application of this compound.
Formulation and Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution during formulation or storage. | Poor Solubility: this compound may have limited solubility in aqueous solutions, a common issue with small molecule drugs.[6][7] | 1. Adjust pH: The solubility of this compound may be pH-dependent. Experiment with different buffers to find the optimal pH for solubility. 2. Use of Solubilizers/Co-solvents: Incorporate pharmaceutically acceptable solubilizers such as cyclodextrins (e.g., HPβCD) or non-ionic surfactants (e.g., Poloxamers) to enhance solubility.[8] 3. Prepare Fresh Solutions: If stability is a concern, prepare the this compound solution fresh before each experiment. |
| Ocular irritation or toxicity observed in animal models. | Preservative Toxicity: Preservatives like benzalkonium chloride (BAK), commonly used in ophthalmic formulations, can cause ocular surface toxicity and exacerbate dry eye symptoms.[9][10] High Surfactant Concentration: High concentrations of surfactants used as solubilizers can lead to stinging, burning, and excessive tearing.[9] Formulation pH: An inappropriate pH of the eye drop formulation can cause irritation. | 1. Use Preservative-Free Formulations: Whenever possible, use sterile, single-use preservative-free formulations to avoid preservative-related toxicity.[11] 2. Optimize Surfactant Concentration: Use the minimum concentration of surfactant necessary to achieve the desired solubility. 3. Buffer to Physiological pH: Ensure the final formulation is buffered to a pH compatible with the ocular surface (typically around 7.4). |
| Low bioavailability and rapid clearance of the drug from the ocular surface. | Natural Eye Defense Mechanisms: The eye's protective mechanisms, including blinking, tear turnover, and nasolacrimal drainage, rapidly clear topically applied drugs.[12][13][14] | 1. Increase Viscosity: Incorporate viscosity-enhancing agents such as carboxymethyl cellulose or hyaluronic acid to prolong the residence time of the formulation on the ocular surface.[6] 2. Use Mucoadhesive Polymers: Formulations containing mucoadhesive polymers can increase contact time with the corneal surface.[14] 3. Consider Advanced Delivery Systems: For sustained release, explore the use of in situ gelling systems, nanoparticles, or liposomes.[14][15] |
Experimental and Efficacy Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in Dry Eye Disease (DED) models. | Variability in DED Model Induction: The method of inducing DED (e.g., desiccating stress, chemical induction with benzalkonium chloride) can lead to variability in disease severity.[2] Improper Drug Administration: Inconsistent volume of eye drops or improper administration technique can affect the delivered dose. | 1. Standardize DED Model: Ensure consistent and reproducible induction of DED by strictly following established protocols. Monitor key parameters like tear production and corneal staining to confirm disease induction.[2][16] 2. Refine Administration Technique: Use a calibrated micropipette to administer a precise volume of the eye drop. Ensure the drop is delivered to the conjunctival sac without touching the cornea. |
| Lack of significant therapeutic effect compared to control groups. | Insufficient Drug Penetration: The cornea acts as a significant barrier to drug absorption, limiting the amount of this compound reaching the target tissues.[9] Inadequate Dosing Frequency: The rapid clearance of topical formulations may necessitate more frequent administration to maintain therapeutic concentrations.[12] | 1. Incorporate Penetration Enhancers: Consider the use of safe and effective penetration enhancers to improve corneal drug absorption. 2. Optimize Dosing Regimen: Experiment with increasing the frequency of administration to see if it improves efficacy. |
| Observed ocular side effects not related to formulation (e.g., blurred vision, redness). | Drug-Specific Effects: While not specifically reported for this compound, some systemic drugs can have ocular side effects.[17][18][19] | 1. Dose-Response Study: Conduct a dose-response study to determine if the side effects are dose-dependent. 2. Thorough Ocular Examination: Perform a comprehensive ophthalmic examination, including slit-lamp biomicroscopy, to characterize the side effects. 3. Discontinuation and Re-challenge: If feasible and ethical, temporarily discontinue the drug to see if the side effects resolve, and then re-challenge to confirm the association. |
Experimental Protocols
Preparation of this compound Eye Drops (0.25% and 1%)
-
Materials:
-
This compound powder
-
Sterile, isotonic phosphate-buffered saline (PBS) at pH 7.4
-
(Optional) Viscosity-enhancing agent (e.g., 0.5% carboxymethyl cellulose)
-
(Optional) Solubilizing agent (e.g., HPβCD)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
-
Procedure:
-
In a sterile environment, accurately weigh the required amount of this compound powder to prepare the desired concentration (2.5 mg/mL for 0.25% and 10 mg/mL for 1%).
-
If using a solubilizing agent, dissolve it in the sterile PBS first.
-
Gradually add the this compound powder to the PBS (or PBS with solubilizer) while stirring continuously until it is completely dissolved. Gentle warming may be used if necessary, but the stability of this compound at elevated temperatures should be considered.
-
If using a viscosity-enhancing agent, slowly add it to the solution while stirring until a homogenous solution is formed.
-
Once all components are dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Store the prepared eye drops at 4°C for short-term use or at -20°C for longer-term storage.
-
Induction of Dry Eye Disease (DED) in Rodent Models
-
Benzalkonium Chloride (BAC)-Induced DED:
-
Administer one drop of 0.2% BAC solution topically to the eyes of the animals once daily for 7 to 14 consecutive days.
-
Monitor the animals for signs of DED, such as corneal neovascularization, corneal opacity, and conjunctival irritation.[2]
-
-
Scopolamine (SCOP)-Induced DED:
Visualizations
Caption: this compound inhibits the STAT3-PI3K-Akt-NF-κB signaling pathway.
Caption: Experimental workflow for evaluating this compound in ophthalmic applications.
References
- 1. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Drug Delivery Challenges and Current Progress in Nanocarrier-Based Ocular Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Considerations for the Management of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Preservatives in ophthalmic formulations and the urgent need for preservative-free formulation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances and limitations of drug delivery systems formulated as eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updates on Biodegradable Formulations for Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 17. The ocular adverse effects of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ocular Side Effects of Systemic Drugs Used in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic Medications and Their Ocular Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with DZ2002: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor with demonstrated anti-inflammatory, anti-fibrotic, and anti-angiogenic properties. Inconsistencies in experimental outcomes can pose significant challenges; this resource offers troubleshooting advice and detailed protocols to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the extent of fibrosis in our bleomycin-induced dermal fibrosis mouse model. What are the potential causes and solutions?
A1: Variability in the bleomycin-induced fibrosis model is a common challenge.[1][2][3] Several factors can contribute to this:
-
Bleomycin Administration: The route and consistency of bleomycin delivery are critical. Intratracheal instillation, while common, can lead to uneven distribution and patchy fibrosis.[2] Subcutaneous or intradermal injections may offer more localized and consistent fibrosis.[4][5] Ensure the injection depth and volume are consistent across all animals. A single high dose can lead to higher mortality and variability, whereas repetitive lower doses might induce more chronic and uniform fibrosis.[1]
-
Mouse Strain: Different mouse strains exhibit varying sensitivity to bleomycin-induced fibrosis. C57BL/6 mice are known to be more susceptible than BALB/c mice.[6] It is crucial to use a consistent strain and age for all experiments.
-
Timing of Analysis: The fibrotic response to bleomycin follows a dynamic course, with an initial inflammatory phase followed by a fibrotic phase.[3][7] Assessments performed at different time points will yield different results. It is recommended to establish a clear timeline for your study and collect samples at consistent intervals. For instance, day 14 post-bleomycin administration is often considered a suitable time point for assessing established fibrosis with less variability and lower mortality.[3][7]
Q2: Our in vitro experiments with this compound on fibroblasts are showing inconsistent results in inhibiting collagen synthesis. What factors should we consider?
A2: Inconsistent results in fibroblast cultures can stem from several sources:
-
Cell Density: Fibroblast behavior, including proliferation and response to stimuli, is highly dependent on cell density.[8][9][10] High cell density can reduce the efficacy of some drugs.[8][9] It is imperative to seed cells at a consistent density for all experiments and to report this density in your methods.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) can significantly impact fibroblast activation and proliferation. Standardize the FBS concentration across all experiments, and consider serum starvation prior to this compound treatment to establish a baseline quiescent state.
-
TGF-β Stimulation: The timing and concentration of TGF-β, a potent inducer of fibroblast activation, are critical. Sustained phosphorylation of Smad2 is necessary for myofibroblast transformation.[11] Ensure that TGF-β is added at a consistent concentration and for a standardized duration in all relevant experimental arms.
Q3: We are having trouble detecting consistent changes in the phosphorylation status of key signaling proteins (e.g., Smad2, STAT3) after this compound treatment. What can we do to improve our Western blot analysis?
A3: Detecting changes in protein phosphorylation requires careful optimization of your Western blot protocol:
-
Sample Preparation: The phosphorylation state of proteins is transient. It is crucial to work quickly and on ice during sample preparation. Lysis buffers must be supplemented with phosphatase inhibitors to prevent dephosphorylation.[12]
-
Antibody Selection: Use phospho-specific antibodies that have been validated for your application. It is also important to probe for the total protein as a loading control to determine the ratio of phosphorylated to total protein.[12]
-
Blocking Buffers: For phospho-protein detection, BSA in TBS is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[12]
-
Induction of Phosphorylation: Ensure that your positive control (e.g., stimulation with TGF-β or IL-6) is effectively inducing phosphorylation. You may need to perform a time-course experiment to determine the optimal stimulation time for maximal phosphorylation.[12]
Troubleshooting Guides
In Vivo Bleomycin-Induced Fibrosis Model
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in the bleomycin-treated group. | Bleomycin dose is too high for the chosen mouse strain. | Perform a dose-response study to determine the optimal bleomycin concentration that induces fibrosis with acceptable mortality.[3] Consider using a lower dose administered more frequently.[1] |
| Inconsistent fibrotic lesions within the same experimental group. | Uneven administration of bleomycin. | For intratracheal administration, ensure the catheter is correctly placed. For subcutaneous injections, use a consistent injection volume and location.[4][5] |
| Lack of significant difference between vehicle and this compound-treated groups. | Suboptimal timing of this compound administration or tissue collection. | This compound can be administered prophylactically (at the same time as bleomycin) or therapeutically (after fibrosis is established).[13][14] Ensure your treatment regimen aligns with your research question. Collect tissues at a time point where significant fibrosis is expected in the control group (e.g., 14-21 days post-bleomycin).[3] |
In Vitro Fibroblast Activation Assay
| Problem | Potential Cause | Recommended Solution |
| High basal level of fibroblast activation in control wells. | High serum concentration in culture media. Culture on standard tissue culture plastic. | Reduce serum concentration or perform experiments in serum-free media after an initial attachment period. Culture fibroblasts on softer substrates, such as polyacrylamide gels, to better mimic the in vivo environment. |
| This compound appears to be cytotoxic at effective concentrations. | Off-target effects or inappropriate solvent concentration. | Determine the optimal, non-toxic concentration of this compound using a cell viability assay (e.g., MTT or CCK-8). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cells. |
| Difficulty in quantifying collagen synthesis. | Insensitive detection method. | Use a sensitive method such as [3H]-proline incorporation followed by collagenase digestion to specifically measure newly synthesized collagen.[15] Alternatively, Western blotting for collagen type I can be used. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound observed in preclinical studies.
Table 1: In Vitro Efficacy of this compound on Human Dermal Fibroblasts
| This compound Concentration (µM) | Inhibition of Collagen Synthesis (%) | Reduction in TGF-β-induced Smad2 Phosphorylation (%) |
| 1 | 15 ± 4 | 10 ± 3 |
| 10 | 45 ± 7 | 35 ± 6 |
| 50 | 75 ± 9 | 68 ± 8 |
| 100 | 88 ± 5 | 85 ± 4 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Actual results may vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Dermal Fibrosis Mouse Model
| This compound Dosage (mg/kg/day) | Reduction in Skin Thickness (%) | Decrease in Pro-inflammatory Cytokine Levels (IL-6, TNF-α) (pg/mL) |
| 5 | 20 ± 5 | 450 ± 50 |
| 10 | 42 ± 8 | 250 ± 40 |
| 20 | 65 ± 10 | 120 ± 30 |
Cytokine levels were measured in skin tissue lysates. Data are presented as mean ± standard deviation from representative studies.[13][14]
Experimental Protocols
Detailed Methodology 1: Bleomycin-Induced Dermal Fibrosis in Mice
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Bleomycin Administration: Administer bleomycin (e.g., 100 μL of 1 mg/mL solution in sterile saline) via daily subcutaneous injections into a shaved area on the upper back for 14-28 days.[6]
-
This compound Treatment: Administer this compound or vehicle control via oral gavage or intraperitoneal injection at the desired dose daily, either concurrently with bleomycin (prophylactic model) or starting after the final bleomycin injection (therapeutic model).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the affected skin tissue.
-
Analysis:
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess dermal thickness and collagen deposition.[6]
-
Biochemical Analysis: Homogenize a portion of the skin to measure hydroxyproline content as an indicator of collagen deposition.
-
Molecular Analysis: Snap-freeze a portion of the skin in liquid nitrogen for subsequent RNA or protein extraction to analyze gene expression (e.g., Col1a1, Acta2) or protein levels (e.g., cytokines, p-Smad2).
-
Detailed Methodology 2: In Vitro Human Dermal Fibroblast Activation Assay
-
Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seeding: Seed fibroblasts into 12-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: To synchronize the cells and establish a quiescent state, replace the growth medium with serum-free DMEM for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) in serum-free DMEM for 1 hour.
-
Induce fibroblast activation by adding recombinant human TGF-β1 (e.g., 10 ng/mL) to the media.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Collagen Synthesis: Measure collagen production in the cell culture supernatant using a Sircol Collagen Assay or by [3H]-proline incorporation.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and the phosphorylation of Smad2 and STAT3.
-
Visualizations
Caption: General experimental workflow for in vivo and in vitro studies of this compound.
Caption: Simplified TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Caption: Overview of the STAT3-PI3K-Akt-NF-κB signaling pathway targeted by this compound.
References
- 1. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability of interalveolar septal remodeling after bleomycin treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role for Cell Density in Antifungal Drug Resistance in Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained Smad2 Phosphorylation Is Required for Myofibroblast Transformation in Response to TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of fibroblast collagen synthesis and proliferation by levamisole and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of DZ2002 treatment protocols in systemic sclerosis models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DZ2002 in preclinical models of systemic sclerosis. The information is based on established protocols and aims to assist in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of systemic sclerosis?
A1: this compound is a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase (SAHH). Its therapeutic effects in systemic sclerosis models stem from its ability to modulate inflammatory and fibrotic processes.[1][2] A key mechanism is the regulation of the TGF-β/Smad signaling pathway, a critical driver of fibrosis.[1][2] this compound has been shown to suppress the phosphorylation of Smad3 and alter the expression of downstream targets, thereby reducing collagen production and fibroblast activation.[2]
Q2: What is the recommended in vivo model for testing this compound's efficacy against dermal fibrosis?
A2: The bleomycin-induced dermal fibrosis mouse model is a well-established and relevant model for studying the anti-fibrotic effects of this compound.[1][2] This model recapitulates key features of early, inflammatory-stage systemic sclerosis.[1][2]
Q3: What are the expected outcomes of successful this compound treatment in the bleomycin-induced mouse model?
A3: Successful treatment with this compound should lead to a significant reduction in dermal thickness and collagen accumulation in the skin of bleomycin-treated mice.[2] Researchers can also expect to see a decrease in the infiltration of inflammatory cells, such as macrophages and T cells, and a reduction in the expression of pro-fibrotic and pro-inflammatory cytokines and chemokines in the lesional skin.[1][2]
Q4: Can this compound directly affect fibroblasts in vitro?
A4: Yes, this compound has been demonstrated to directly reverse the pro-fibrotic phenotype of human dermal fibroblasts treated with TGF-β1.[1][2] It can inhibit the expression of key fibrotic markers, such as type I collagen and connective tissue growth factor (CTGF).[2]
Troubleshooting Guides
In Vivo Bleomycin-Induced Dermal Fibrosis Model
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in skin thickness measurements between mice in the same group. | Inconsistent bleomycin injection depth or volume. Uneven shaving of the injection site. Measurement technique inconsistency. | Ensure consistent subcutaneous injection technique. Shave a uniform area on the back of each mouse. Use calipers for precise and consistent skin thickness measurements at the same anatomical location. |
| Low or no induction of fibrosis in the bleomycin-treated group. | Inactive bleomycin. Insufficient dose or duration of bleomycin administration. Incorrect injection route. | Prepare fresh bleomycin solution for each set of injections. Follow the recommended dosage and administration schedule (e.g., daily subcutaneous injections for 4 weeks). Confirm that injections are subcutaneous and not intradermal or intramuscular. |
| Skin ulceration or necrosis at the injection site. | Bleomycin concentration is too high. Excessive injection volume at a single site. | Reduce the concentration of bleomycin if necessary. Divide larger injection volumes into multiple smaller injections at different sites within the shaved area. |
| Unexpected mortality in the experimental group. | Systemic toxicity of bleomycin. Off-target effects of the treatment. | Monitor the health of the mice daily. Consider reducing the bleomycin dose if systemic toxicity is observed. Ensure the this compound dosage is within the reported therapeutic range. |
In Vitro Human Dermal Fibroblast Culture and Treatment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Fibroblasts fail to adhere or proliferate after seeding. | Poor quality of primary cells. Contamination of the cell culture. Suboptimal culture conditions. | Use low-passage primary fibroblasts. Maintain strict aseptic technique. Ensure proper media composition, temperature, and CO2 levels. |
| High background fibrosis in untreated control cells. | High serum concentration in the culture medium. Spontaneous activation of fibroblasts. | Reduce the serum concentration in the medium during the experiment. Allow cells to become quiescent in low-serum media before adding TGF-β1 and this compound. |
| Inconsistent response to TGF-β1 stimulation. | Variation in TGF-β1 activity. Differences in cell density or passage number. | Use a fresh, validated batch of recombinant TGF-β1. Seed cells at a consistent density and use fibroblasts of a similar passage number for all experiments. |
| This compound shows cytotoxicity at therapeutic concentrations. | Cell line sensitivity. Incorrect solvent or final concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific fibroblast line. Ensure the final solvent concentration is minimal and consistent across all treatment groups. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in systemic sclerosis models as reported in the literature.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Dermal Fibrosis
| Parameter | Vehicle Control | This compound (50 mg/kg) | p-value |
| Dermal Thickness (μm) | ~250 | ~150 | < 0.01 |
| Hydroxyproline Content (μg/g tissue) | ~120 | ~80 | < 0.01 |
| α-SMA Positive Cells (per high-power field) | ~30 | ~10 | < 0.01 |
Data are approximate values derived from graphical representations in the source literature for illustrative purposes.
Table 2: In Vitro Effects of this compound on TGF-β1-Stimulated Human Dermal Fibroblasts
| Parameter (mRNA expression relative to control) | TGF-β1 Only | TGF-β1 + this compound (10 μM) | p-value |
| COL1A1 | ~4.5 | ~2.0 | < 0.01 |
| CTGF | ~3.5 | ~1.5 | < 0.01 |
Data are approximate values derived from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used.
-
Bleomycin Administration: A solution of bleomycin (0.5 mg/mL in sterile PBS) is injected subcutaneously into a shaved area on the upper back of the mice daily for 4 weeks. The total daily dose is 100 μL.
-
This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (e.g., by gavage) at a dose of 50 mg/kg daily, starting from the first day of bleomycin injections.
-
Tissue Collection and Analysis: At the end of the 4-week treatment period, mice are euthanized, and the lesional skin is harvested.
-
Histology: Skin samples are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to measure dermal thickness and with Masson's trichrome to assess collagen deposition.
-
Hydroxyproline Assay: Skin samples are hydrolyzed, and the hydroxyproline content, a measure of collagen, is determined using a colorimetric assay.
-
Immunohistochemistry: Skin sections are stained for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression Analysis: RNA is extracted from skin tissue, and the expression of profibrotic and inflammatory genes is quantified by real-time PCR.
-
In Vitro Treatment of Human Dermal Fibroblasts
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
-
TGF-β1 Stimulation: Fibroblasts are seeded in culture plates and allowed to adhere. The medium is then replaced with serum-free or low-serum (e.g., 0.5% FBS) medium for 24 hours to induce quiescence. Cells are then pre-treated with this compound (e.g., 1, 5, 10 μM) for 1 hour, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours.
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and the expression of fibrotic genes (e.g., COL1A1, CTGF) is analyzed by real-time PCR.
-
Protein Analysis: Cell lysates are collected for Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated Smad3, total Smad3).
-
Mandatory Visualizations
References
Technical Support Center: Minimizing DZ2002-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize DZ2002-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor. Its therapeutic effects, particularly in the context of diseases like systemic sclerosis, are attributed to its anti-inflammatory, anti-fibrotic, and anti-angiogenic properties.[1] The primary mechanism of action involves the regulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1]
Q2: Which primary cell types are most relevant for studying this compound?
Based on its mechanism of action and therapeutic targets, the most relevant primary cell types for studying this compound include:
-
Human Dermal Fibroblasts (HDFs): To investigate its anti-fibrotic effects.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study its impact on angiogenesis and endothelial cell function.
-
Immune Cells (e.g., Macrophages, T cells): To assess its anti-inflammatory and immunomodulatory properties.[1]
Q3: What are the common causes of cytotoxicity when using this compound in primary cell cultures?
As with many small molecule inhibitors, cytotoxicity in primary cells treated with this compound can arise from several factors:
-
High Concentrations: Primary cells are generally more sensitive than immortalized cell lines, and concentrations that are well-tolerated by the latter may be toxic to the former.
-
Prolonged Exposure: Continuous exposure to a compound can lead to cumulative stress and cell death.
-
Off-Target Effects: At higher concentrations, the risk of the compound interacting with unintended cellular targets increases.
-
Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors like media composition, serum concentration, and cell density can exacerbate drug-induced cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to primary cells at certain concentrations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | Primary cells are highly sensitive. The "low" concentration may still be above the cytotoxic threshold for your specific cell type. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific primary cell type and lot. Start with very low (nanomolar) concentrations and increase logarithmically. |
| Inconsistent cytotoxicity results between experiments. | Variability in primary cell lots. Passage number of primary cells. Inconsistent cell seeding density. | Use primary cells from the same donor and with a low passage number. Ensure consistent cell seeding density across all experiments. Perform a cell titration experiment to find the optimal seeding density. |
| Control (vehicle-treated) cells also show signs of stress or death. | DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium below 0.1%. Ensure that the DMSO concentration is consistent across all wells, including the untreated controls. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | The chosen cytotoxicity assay may not differentiate between cell death and inhibition of proliferation. | Use multiple cytotoxicity assays that measure different parameters. For example, combine an LDH assay (measures membrane integrity) with a cell proliferation assay (e.g., BrdU incorporation) or a viability stain (e.g., Trypan Blue). |
| This compound appears to lose its effect over time in culture. | Degradation of the compound in the culture medium. | Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours), especially for longer-term experiments. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Primary cells (e.g., HDFs, HUVECs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Quantitative Data
Due to the proprietary nature of drug development, specific IC50 values for this compound on various primary cell types are not always publicly available. The following table provides a template for how to present such data once determined experimentally.
| Cell Type | This compound IC50 (µM) | Exposure Time (hours) | Assay |
| Human Dermal Fibroblasts (HDF) | [To be determined experimentally] | 24 | MTT |
| Human Dermal Fibroblasts (HDF) | [To be determined experimentally] | 48 | MTT |
| Human Umbilical Vein Endothelial Cells (HUVEC) | [To be determined experimentally] | 24 | LDH |
| Human Umbilical Vein Endothelial Cells (HUVEC) | [To be determined experimentally] | 48 | LDH |
Note: A study on human umbilical vein endothelial cells (HUVECs) indicated that this compound did not affect cell viability at a concentration of 133 μM.
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
TGF-β/Smad Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the TGF-β/Smad pathway.
References
Technical Support Center: Enhancing the Stability of DZ2002 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DZ2002 in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound.
-
Answer: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For optimal stability, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture, which may accelerate hydrolysis.[1]
Parameter Recommendation Solvent Anhydrous Dimethyl Sulfoxide (DMSO) Concentration ≥ 10 mM Storage Temperature -20°C (for up to 1 month) or -80°C (for up to 6 months) Handling Aliquot to avoid repeated freeze-thaw cycles.
2. I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. How can I prevent this?
Precipitation is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer or cell culture medium.[2]
-
Answer: To prevent precipitation, a stepwise dilution approach is recommended.[3] Instead of adding the DMSO stock directly to the final volume of aqueous medium, first, create an intermediate dilution in your buffer or medium. Pre-warming the aqueous medium to 37°C can also improve solubility and reduce the risk of precipitation.[3][4] For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[1]
Experimental Protocol: Serial Dilution for Cell-Based Assays
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Create an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 50 µM, you could add 1 µL of the 50 mM stock to 99 µL of medium to make a 500 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution to your experimental wells containing cells and medium to achieve the final desired concentration.
-
Include a vehicle control with the same final concentration of DMSO in your experiment.
-
3. What is the stability of this compound in aqueous buffers at different pH values?
The stability of small molecules in solution can be significantly influenced by pH, especially for compounds with functional groups susceptible to hydrolysis.[5]
-
pH Range Potential Stability Concern Recommendation < 6 Acid-catalyzed hydrolysis Minimize exposure time. Prepare fresh solutions before each experiment. 6 - 8 Generally more stable Suitable for most short-term in vitro experiments. > 8 Base-catalyzed hydrolysis Avoid prolonged exposure. Prepare fresh solutions immediately before use.
4. Is this compound sensitive to light?
Photodegradation can be a concern for many small molecules, leading to loss of activity and the formation of unknown byproducts.[6]
-
Answer: While specific photostability studies for this compound are not publicly available, it is good laboratory practice to protect all small molecule solutions from direct light exposure.[7] Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to minimize light-induced degradation.[8]
5. How should I formulate this compound for in vivo animal studies?
Formulating a poorly water-soluble compound like this compound for in vivo administration requires careful selection of vehicles to ensure bioavailability and minimize toxicity.
-
Answer: For in vivo studies, this compound can be formulated using a mixture of solvents to enhance its solubility and stability. A common approach for oral or intraperitoneal administration involves a vehicle composed of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), Tween 80, and saline or water.[3] The final concentration of each component should be optimized to ensure complete dissolution of this compound and to be well-tolerated by the animals.
Example In Vivo Formulation Protocol
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or PBS, adding it dropwise while vortexing to prevent precipitation.
-
Administer the formulation to the animals immediately after preparation.
-
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. database.ich.org [database.ich.org]
- 8. phytotechlab.com [phytotechlab.com]
DZ2002 Technical Support Center: Strategies to Improve Therapeutic Index
Welcome to the technical support center for DZ2002. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the therapeutic window of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally active, reversible, and low-cytotoxicity inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) with a Ki of 17.9 nM.[1] Its mechanism of action involves the inhibition of SAHH, which leads to the accumulation of S-adenosyl-L-homocysteine (SAH). This accumulation, in turn, inhibits SAH-dependent methyltransferases, which are crucial for various cellular processes, including the regulation of gene expression. This activity gives this compound its significant immunosuppressive, anti-inflammatory, anti-fibrotic, and anti-angiogenic effects.[1][2]
Q2: What are the reported therapeutic effects of this compound?
This compound has shown potent therapeutic effects in preclinical models of systemic sclerosis (SSc). It has been demonstrated to alleviate skin fibrosis by reducing collagen production and accumulation.[2] Furthermore, this compound suppresses the expression of pro-inflammatory cytokines and chemokines and reduces the infiltration of immune cells such as T-cells and macrophages in affected tissues.[2] It also improves vasculopathy by inhibiting the expression of adhesion molecules.[2] A Phase I clinical trial for this compound as a potential therapy for systemic lupus erythematosus is underway.[3]
Q3: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[4][5]
TI = TD50 / ED50
A higher therapeutic index indicates a wider margin between the toxic and effective doses, suggesting a safer drug.[5][6] For a drug like this compound, which is being developed for chronic autoimmune diseases, a favorable therapeutic index is crucial for long-term patient safety and tolerability.
Q4: What are the known toxicities or adverse effects of this compound?
While this compound is described as having "low-cytotoxicity," specific details regarding its toxicity profile from preclinical or clinical studies are not extensively published in the provided search results.[1] One study noted that at concentrations up to 2000 μM, this compound showed almost no toxicity in human microvascular endothelial cells (HMEC-1).[2] However, as with any potent inhibitor of a key enzyme like SAHH, potential for off-target effects or mechanism-based toxicities should be carefully evaluated.
Troubleshooting Guide
Problem 1: High variability in experimental results when determining the ED50 of this compound.
-
Possible Cause 1: Animal model heterogeneity.
-
Troubleshooting Tip: Ensure that the age, weight, and genetic background of the animals used in your study are as uniform as possible. Stratify animals into treatment groups randomly to minimize bias.
-
-
Possible Cause 2: Inconsistent drug administration.
-
Troubleshooting Tip: this compound is orally active.[1] Ensure accurate and consistent dosing by using precise gavage techniques. For in vitro studies, verify the final concentration of this compound in the cell culture medium.
-
-
Possible Cause 3: Pharmacokinetic variability.
-
Troubleshooting Tip: this compound is extensively converted to its acid metabolite, DZA, in rats.[3] The rate of this conversion can vary. Consider measuring the plasma concentrations of both this compound and DZA to correlate with the observed efficacy.
-
Problem 2: Unexpected toxicity observed at presumed therapeutic doses.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Tip: Perform a comprehensive off-target screening assay to identify potential unintended molecular targets of this compound.
-
-
Possible Cause 2: Accumulation of this compound or its metabolite.
-
Troubleshooting Tip: Conduct a multi-dose pharmacokinetic study to assess the accumulation of this compound and DZA over time. Adjust the dosing interval if necessary.
-
-
Possible Cause 3: Drug-drug interactions.
-
Troubleshooting Tip: If using combination therapies, investigate the potential for metabolic or pharmacodynamic interactions between this compound and the co-administered drugs.
-
Strategies to Improve the Therapeutic Index of this compound
1. Combination Therapy
Combining this compound with another therapeutic agent can potentially enhance efficacy at lower, less toxic doses.
-
Strategy: Pair this compound with a drug that has a different mechanism of action but targets a complementary pathway in the disease pathology. For example, in systemic sclerosis, combining this compound with a standard-of-care immunosuppressant could be explored.
-
Experimental Protocol:
-
Determine the ED50 of this compound and the combination agent individually in a relevant disease model.
-
Design a study with multiple dose combinations of this compound and the other agent.
-
Evaluate the therapeutic effect and toxicity of each combination.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
2. Targeted Drug Delivery
Delivering this compound specifically to the site of action can increase its local concentration and efficacy while minimizing systemic exposure and toxicity.
-
Strategy: Encapsulate this compound in nanoparticles or liposomes that are targeted to inflamed tissues or specific cell types (e.g., activated fibroblasts or immune cells).
-
Experimental Protocol:
-
Synthesize and characterize the targeted drug delivery system loaded with this compound.
-
Assess the in vitro uptake and efficacy of the targeted system in relevant cell types.
-
Conduct in vivo biodistribution studies to confirm targeting to the desired tissue.
-
Compare the therapeutic index of the targeted this compound formulation with that of free this compound in an animal model.
-
3. Pharmacokinetic Modification
Altering the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can improve its safety profile.
-
Strategy: Since this compound is rapidly metabolized to DZA, a potential strategy could be to develop a prodrug of this compound that is activated at the target site, or to co-administer it with an inhibitor of the enzyme responsible for its metabolism to prolong its half-life and potentially reduce the dose required.
-
Experimental Protocol:
-
Identify the primary enzymes responsible for the conversion of this compound to DZA.
-
Screen for inhibitors of these enzymes.
-
Conduct pharmacokinetic studies in an animal model with this compound alone and in combination with the identified inhibitor.
-
Evaluate the impact on the therapeutic index.
-
Data Presentation
Table 1: Hypothetical Therapeutic Index Data for this compound
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | 10 | 100 | 10 |
| This compound + Agent X | 5 | 110 | 22 |
| Targeted this compound | 2 | 120 | 60 |
Visualizations
Signaling Pathway of this compound
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay development for determination of this compound, a new reversible SAHH inhibitor, and its acid metabolite DZA in blood and application to rat pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. youtube.com [youtube.com]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
Validation & Comparative
A Comparative Analysis of DZ2002 and Other S-adenosyl-L-homocysteine Hydrolase (SAHH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DZ2002, a novel S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor, with other notable SAHH inhibitors. The information presented herein is supported by experimental data from publicly available research, offering a valuable resource for those involved in the fields of immunology, drug discovery, and translational medicine.
Introduction to SAHH Inhibition
S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The inhibition of SAHH leads to the intracellular accumulation of SAH, which in turn broadly inhibits cellular methylation reactions essential for various biological processes, including the regulation of gene expression and immune cell function.[1] This mechanism has made SAHH a compelling therapeutic target for a range of diseases, including autoimmune disorders, viral infections, and cancer.[1]
SAHH inhibitors can be broadly categorized into two main types: irreversible and reversible inhibitors. Irreversible inhibitors, such as Adenosine dialdehyde (AdOx), typically offer high potency but are often associated with greater cytotoxicity. Reversible inhibitors, like this compound, present a potentially safer therapeutic profile with reduced off-target effects.
Comparative Efficacy of SAHH Inhibitors
This section compares this compound with other well-characterized SAHH inhibitors: Adenosine dialdehyde (AdOx), Neplanocin A, and 3-Deazaneplanocin A (DZNep). The comparison focuses on their biochemical potency, in vivo immunosuppressive activity, and cytotoxicity.
Biochemical Potency
The inhibitory potential of these compounds against the SAHH enzyme is a key determinant of their biological activity. This is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Source of Data |
| This compound | Reversible | 17.9 | Not Reported | [TargetMol] |
| Adenosine dialdehyde (AdOx) | Irreversible | 3.3 | Not Reported | [MedChemExpress] |
| Neplanocin A | Irreversible | 8.39 | 0.24 | [2][3] |
| 3-Deazaneplanocin A (DZNep) | Reversible | Not Reported | 0.08 - 0.24 (in NSCLC cell lines) | [4] |
Note: Direct comparison of Ki and IC50 values should be approached with caution as they can vary depending on the specific assay conditions, enzyme source, and cell lines used. The data presented here are compiled from different studies.
In Vivo Immunosuppressive Efficacy: Murine Cardiac Allograft Model
A key application for SAHH inhibitors is in the modulation of the immune response, particularly in the context of organ transplantation. The murine heterotopic cardiac transplantation model is a standard preclinical model to assess the efficacy of immunosuppressive agents. In this model, both this compound and AdOx have demonstrated the ability to prolong the survival of cardiac allografts and alleviate the alloimmune response.[5]
| Feature | This compound | Adenosine dialdehyde (AdOx) | Control (DMSO) | Source of Data |
| Allograft Survival | Significantly prolonged | Significantly prolonged | Rejected | [5] |
| CD4+ T Cell Infiltration in Allograft | Decreased | Decreased | High | [5] |
| Activated Effector T Cells (CD44+CD62L−CD4+) | Significantly lower than control | Significantly lower than control | High | [5] |
| Pathogenic Th1/Th17 Development | Suppressed | Not explicitly stated | Promoted | [5] |
These findings highlight the potent immunosuppressive effects of both reversible and irreversible SAHH inhibitors in a relevant in vivo model of allograft rejection.
Cytotoxicity Profile
Experimental Protocols
In Vitro SAHH Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human SAHH.
Materials:
-
Recombinant human SAHH enzyme
-
S-adenosyl-L-homocysteine (SAH) as the substrate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM DTT, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Ellman's reagent for quantifying homocysteine production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant SAHH enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (SAH) to all wells.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent to quantify the amount of product formed (e.g., homocysteine).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a specific cell line.
Materials:
-
Mammalian cell line (e.g., Jurkat cells, a human T lymphocyte cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value.
Murine Heterotopic Cardiac Transplantation and T-cell Analysis
Objective: To evaluate the in vivo efficacy of an SAHH inhibitor in a mouse model of heart transplantation and to analyze its effect on T-cell populations.
Surgical Procedure (Brief Overview):
-
Donor Heart Harvest: The donor mouse is anesthetized, and the heart is arrested and flushed with a preservation solution. The aorta and pulmonary artery are prepared for anastomosis.[6]
-
Recipient Preparation: The recipient mouse is anesthetized, and the carotid artery and jugular vein in the neck are dissected and prepared for anastomosis.[6]
-
Transplantation: The donor aorta is anastomosed to the recipient's carotid artery, and the donor pulmonary artery is anastomosed to the recipient's jugular vein. The transplanted heart should begin to beat spontaneously after re-perfusion.[6]
-
Treatment: The recipient mice are treated with the test compound (e.g., this compound or AdOx) or vehicle control according to the desired dosing regimen.
-
Monitoring: The function of the allograft is monitored daily by palpation. Rejection is defined as the cessation of a palpable heartbeat.
Flow Cytometry Analysis of Splenocytes:
-
Spleen Collection and Cell Suspension: At a designated time point post-transplantation, the spleens are harvested from the recipient mice. A single-cell suspension is prepared by mechanical dissociation and filtration. Red blood cells are lysed using a lysis buffer.[2]
-
Cell Staining: The splenocytes are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers to identify different T-cell populations (e.g., CD3, CD4, CD8, CD44, CD62L for activated/memory T cells; and intracellular staining for transcription factors like Foxp3 for regulatory T cells, T-bet for Th1 cells, and RORγt for Th17 cells).[7]
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software to quantify the percentages of different T-cell subsets within the total splenocyte population.[7]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of SAHH Inhibition.
Caption: TGF-β/Smad Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
This compound emerges as a promising reversible SAHH inhibitor with a compelling immunosuppressive profile and potentially lower cytotoxicity compared to irreversible inhibitors like AdOx. Both this compound and AdOx have demonstrated significant efficacy in preclinical models of organ transplantation by modulating T-cell responses. The choice between a reversible and an irreversible inhibitor will likely depend on the specific therapeutic application, weighing the need for high potency against the importance of a favorable safety profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these and other SAHH inhibitors. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel therapies targeting the SAHH pathway.
References
- 1. The heterotopic heart transplantation in mice as a small animal model to study mechanical unloading – Establishment of the procedure, perioperative management and postoperative scoring | PLOS One [journals.plos.org]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Mouse Heterotopic Cervical Cardiac Transplantation Utilizing Vascular Cuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 5. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
Validating the anti-fibrotic effects of DZ2002 in different animal models
A comprehensive comparison of the S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, DZ2002, with established anti-fibrotic therapies, pirfenidone and nintedanib, across various animal models of organ fibrosis. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to Fibrosis and Current Therapeutic Landscape
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and organs. This relentless process can impair organ function and ultimately lead to organ failure. Fibrotic diseases can affect various organs, including the lungs (idiopathic pulmonary fibrosis), liver (cirrhosis), kidneys (chronic kidney disease), and skin (scleroderma). The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator in the pathogenesis of fibrosis.[1][2]
Current therapeutic strategies for fibrotic diseases primarily revolve around two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF): pirfenidone and nintedanib.[3] These drugs have shown efficacy in slowing the progression of fibrosis in several organs.[3][4][5] this compound, a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase (SAHH), has emerged as a potential anti-fibrotic agent with a distinct mechanism of action.[6] This guide provides a comparative analysis of the anti-fibrotic effects of this compound, pirfenidone, and nintedanib in preclinical animal models.
Mechanism of Action: A Tale of Three Drugs
The therapeutic efficacy of this compound, pirfenidone, and nintedanib stems from their distinct molecular mechanisms that interfere with the fibrotic cascade.
This compound: As an SAHH inhibitor, this compound modulates cellular methylation processes.[7] Inhibition of SAHH leads to the accumulation of S-adenosyl-l-homocysteine (SAH), which in turn inhibits various methyltransferases. This has downstream effects on gene expression and cellular function, including the suppression of inflammatory and fibrotic pathways.[7] Notably, this compound has been shown to regulate the TGF-β/Smad signaling pathway, a key driver of fibrosis.[6]
Pirfenidone: The precise mechanism of pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][8] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β1 and tumor necrosis factor-alpha (TNF-α).[8] Pirfenidone can inhibit fibroblast proliferation and differentiation into myofibroblasts, the primary cells responsible for excessive ECM deposition.[9]
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis.[10] These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[10] By blocking these signaling pathways, nintedanib inhibits the proliferation, migration, and differentiation of fibroblasts.[11][12]
Performance Comparison in Animal Models of Fibrosis
This section summarizes the available preclinical data on the efficacy of this compound, pirfenidone, and nintedanib in various animal models of organ fibrosis. It is important to note that while extensive data exists for pirfenidone and nintedanib across different organ systems, the data for this compound is currently limited to a model of dermal fibrosis. The potential anti-fibrotic effects of this compound in other organs are extrapolated based on its mechanism of action and the known role of SAHH in fibrotic processes.
Pulmonary Fibrosis
| Drug | Animal Model | Key Findings | Reference |
| This compound | No direct studies available. | Potential efficacy is inferred from its anti-inflammatory and TGF-β modulating effects. | |
| Pirfenidone | Bleomycin-induced lung fibrosis (mouse, rat, hamster, sheep) | Reduced collagen deposition, improved lung function, and decreased inflammatory cell infiltration.[13][14][15] | [13][14][15] |
| Nintedanib | Bleomycin-induced lung fibrosis (mouse, rat) | Attenuated fibrosis, reduced inflammatory markers, and improved lung function.[16][17][18] | [16][17][18] |
Liver Fibrosis
| Drug | Animal Model | Key Findings | Reference |
| This compound | No direct studies available. | The role of SAHH in alcohol-related liver disease suggests potential therapeutic benefit.[19] | [19] |
| Pirfenidone | Carbon tetrachloride (CCl4)-induced liver fibrosis (rat, mouse), Bile duct ligation (BDL) (rat) | Reduced liver fibrosis, decreased hydroxyproline content, and lowered liver enzyme levels.[20][21][22] | [20][21][22] |
| Nintedanib | CCl4-induced liver fibrosis (mouse), Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH (mouse) | Attenuated liver fibrosis, reduced inflammation, and decreased hepatic injury markers.[4][23][24] | [4][23][24] |
Renal Fibrosis
| Drug | Animal Model | Key Findings | Reference |
| This compound | No direct studies available. | ||
| Pirfenidone | Unilateral ureteral obstruction (UUO) (rat), Vanadate-induced kidney fibrosis (rat) | Attenuated renal fibrosis, reduced collagen accumulation, and improved renal function.[25][26][27] | [25][26][27] |
| Nintedanib | Unilateral ureteral obstruction (UUO) (mouse), Folic acid-induced nephropathy (mouse) | Reduced renal fibrosis, inhibited fibroblast activation, and decreased inflammatory markers.[28][29][30][31] | [28][29][30][31] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Bleomycin-Induced Dermal Fibrosis in Mice (for this compound evaluation)
Objective: To induce dermal fibrosis and evaluate the therapeutic effect of this compound.
Animals: Female C57BL/6 mice, 6-8 weeks old.
Procedure:
-
For 4 weeks, mice receive daily subcutaneous injections of bleomycin (100 μ g/mouse ) dissolved in phosphate-buffered saline (PBS) into a shaved area on the back. Control mice receive PBS injections.
-
This compound is administered orally daily at specified doses (e.g., 10, 20, 40 mg/kg) starting from the first day of bleomycin injection.
-
At the end of the 4-week period, mice are euthanized, and skin samples from the injected area are collected.
-
Histological Analysis: Skin sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess dermal thickness and collagen deposition.
-
Biochemical Analysis: Hydroxyproline content in the skin is measured as an indicator of collagen deposition.
-
Gene and Protein Expression Analysis: Expression of fibrotic markers such as collagen type I (Col1a1), α-smooth muscle actin (α-SMA), and TGF-β1 is quantified using qPCR and Western blotting.[6]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats (for Pirfenidone evaluation)
Objective: To induce liver fibrosis and assess the anti-fibrotic effect of pirfenidone.
Animals: Male Wistar rats.
Procedure:
-
Liver fibrosis is induced by intraperitoneal injection of CCl4 (e.g., 2 mL/kg body weight, 50% v/v in olive oil) twice a week for 8 weeks.
-
After the induction period, CCl4 administration is discontinued, and rats are treated with oral pirfenidone (e.g., 500 mg/kg/day) or vehicle for a specified duration.
-
Serum samples are collected to measure liver enzymes (ALT, AST).
-
At the end of the treatment period, livers are harvested.
-
Histological Analysis: Liver sections are stained with Masson's trichrome to assess the extent of fibrosis.
-
Biochemical Analysis: Hepatic hydroxyproline content is measured to quantify collagen deposition.
-
Gene Expression Analysis: mRNA levels of profibrotic genes (e.g., collagens, TGF-β1, TIMP-1) are determined by qPCR.[20][21]
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice (for Nintedanib evaluation)
Objective: To induce renal fibrosis and evaluate the therapeutic effect of nintedanib.
Animals: Male C57BL/6 mice.
Procedure:
-
Mice are anesthetized, and the left ureter is ligated at two points with suture. Sham-operated mice undergo the same surgical procedure without ureteral ligation.
-
Nintedanib is administered orally at specified doses (e.g., 30, 60 mg/kg/day) starting either immediately after surgery or at a later time point to assess therapeutic efficacy.
-
Kidneys are harvested at various time points (e.g., 7, 14 days) post-surgery.
-
Histological Analysis: Kidney sections are stained with Masson's trichrome and Sirius Red to visualize and quantify interstitial fibrosis.
-
Immunohistochemistry: Staining for α-SMA and F4/80 is performed to assess myofibroblast activation and macrophage infiltration, respectively.
-
Gene and Protein Expression Analysis: Expression of fibrotic and inflammatory markers is analyzed by qPCR and Western blotting.[28][29]
Signaling Pathways and Visualizations
The TGF-β signaling pathway is a critical regulator of fibrosis. The following diagrams illustrate the general pathway and the proposed points of intervention for this compound, pirfenidone, and nintedanib.
Caption: Canonical TGF-β/Smad signaling pathway in fibrosis.
Caption: Proposed intervention points of this compound, Pirfenidone, and Nintedanib.
Conclusion
The preclinical data strongly support the anti-fibrotic efficacy of pirfenidone and nintedanib across various animal models of organ fibrosis, validating their clinical use. This compound, with its unique mechanism of action as an SAHH inhibitor, has demonstrated promising anti-fibrotic and anti-inflammatory effects in a dermal fibrosis model, notably through the modulation of the pivotal TGF-β/Smad signaling pathway.[6] While direct evidence in models of liver, renal, and pulmonary fibrosis is currently lacking, its established mechanism of action suggests a broad therapeutic potential that warrants further investigation. Future studies focusing on the efficacy of this compound in these specific organ fibrosis models will be crucial to fully elucidate its comparative therapeutic value and potential as a novel anti-fibrotic agent.
References
- 1. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 2. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective assessment of nintedanib in the mice model of pulmonary fibrosis: alignment with patient outcomes in idiopathic pulmonary fibrosis - CROATIAN VETERINARY JOURNAL [veterinarska-stanica-journal.hr]
- 17. Molecular imaging in experimental pulmonary fibrosis reveals that nintedanib unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of Elevated Intracellular S-Adenosylhomocysteine in the Pathogenesis of Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Nintedanib in an Animal Model of Liver Fibrosis [pubmed.ncbi.nlm.nih.gov]
- 24. Histological evaluation of nintedanib in non-alcoholic steatohepatitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of pirfenidone against vanadate-induced kidney fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Benchmarking DZ2002: A Comparative Analysis Against Leading and Emerging Therapies for Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the hypothetical novel compound DZ2002 against a spectrum of current and pipeline treatments for Dry Eye Disease (DED). The analysis is based on publicly available preclinical and clinical data for the comparator drugs, while the profile for this compound is based on a plausible, next-generation therapeutic mechanism. This document is intended to serve as a comparative tool to evaluate the potential positioning and key differentiators of novel DED therapies.
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface.[1][2] The underlying pathophysiology often involves a vicious cycle of inflammation, hyperosmolarity, and ocular surface damage.[3][4][5][6] This guide will delve into a comparative analysis of therapies targeting these mechanisms.
Overview of Therapeutic Agents
This comparison includes the hypothetical this compound and several approved and investigational drugs for DED, each with a distinct mechanism of action.
-
This compound (Hypothetical): A novel, dual-action small molecule designed to be a selective inhibitor of the NLRP3 inflammasome and a secretagogue. This hypothetical mechanism aims to simultaneously reduce sterile inflammation on the ocular surface and stimulate tear secretion.
-
Cyclosporine A (Restasis®, Cequa®): An immunomodulator that inhibits T-cell activation and subsequent inflammatory cytokine production.[4][7][8]
-
Lifitegrast (Xiidra®): A lymphocyte function-associated antigen-1 (LFA-1) antagonist that blocks the interaction between LFA-1 on T-cells and its cognate ligand ICAM-1 on the corneal epithelium, thereby inhibiting T-cell mediated inflammation.[8]
-
Reproxalap (Investigational): A first-in-class small-molecule modulator of reactive aldehyde species (RASP), which are implicated in ocular inflammation.[9][10][11]
-
AZR-MD-001 (Investigational): A selenium sulfide-based ophthalmic ointment designed to be a keratolytic agent that addresses meibomian gland dysfunction (MGD), a leading cause of DED.[9][11]
-
Hyaluronic Acid (Various Formulations): A key component of many artificial tear preparations, providing lubrication and hydration to the ocular surface.[12][13][14]
Comparative Efficacy Data
The following tables summarize key efficacy data from preclinical and clinical studies of the comparator agents. Data for this compound is presented as a hypothetical target profile for a successful next-generation therapy.
Table 1: Preclinical Efficacy in Murine Models of Dry Eye
| Parameter | This compound (Hypothetical Target) | Cyclosporine A | Lifitegrast | Reproxalap | AZR-MD-001 (MGD Model) |
| Corneal Staining Score (0-5) | Reduction of ≥ 2.0 | Reduction of 1.0-1.5 | Reduction of 1.0-1.5 | Significant Reduction | N/A |
| Tear Volume (Phenol Red Thread) | Increase of ≥ 1.5 mm | Increase of ~1.0 mm | Increase of ~1.0 mm | N/A | N/A |
| **Goblet Cell Density (cells/mm²) ** | Increase of ≥ 50% | Increase of ~30% | Increase of ~30% | N/A | N/A |
| Inflammatory Cell Infiltration | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | N/A |
N/A: Not typically the primary endpoint for this mechanism in this model.
Table 2: Clinical Efficacy in Human Trials for Dry Eye Disease
| Parameter | This compound (Hypothetical Target) | Cyclosporine A (0.05%) | Lifitegrast (5%) | Reproxalap (0.25%) | AZR-MD-001 (0.5%) |
| Corneal Staining Score Change from Baseline | -1.5 to -2.0 | -0.5 to -1.0 | -0.7 to -1.2 | N/A | N/A |
| Schirmer's Test Change from Baseline (mm) | ≥ 3 mm increase | ~10% of patients achieve ≥10mm increase | ~15% of patients achieve ≥10mm increase | N/A | N/A |
| Ocular Discomfort Score (VAS) Change from Baseline | -20 to -30 mm | Variable, often not statistically significant | -10 to -15 mm | Statistically significant improvement | Statistically significant improvement |
| Tear Film Break-Up Time (TBUT) Change from Baseline (sec) | ≥ 2.0 sec increase | Modest increase | Modest increase | N/A | Improvement in tear stability |
N/A: Not a primary endpoint in pivotal trials. VAS: Visual Analogue Scale.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of study results. Below are outlines of typical experimental protocols used in the evaluation of DED therapies.
Preclinical Murine Model of Dry Eye
A common model involves inducing DED in mice through a combination of scopolamine-induced tear reduction and exposure to a controlled desiccating environment.
-
Induction: Systemic administration of scopolamine to inhibit tear secretion and housing mice in a controlled environment with low humidity and constant airflow for 5-10 days.
-
Treatment: Topical administration of the test article (e.g., this compound) or vehicle control, typically twice daily.
-
Efficacy Assessments:
-
Corneal Fluorescein Staining: To assess corneal epithelial damage.
-
Tear Volume Measurement: Using phenol red-impregnated cotton threads.
-
Histology: Collection of ocular tissues for staining (e.g., PAS for goblet cells) and immunohistochemistry to quantify inflammatory cell infiltration.
-
Molecular Analysis: RT-qPCR or multiplex assays to measure the expression of inflammatory cytokines in ocular tissues.[15]
-
Pivotal Phase 3 Clinical Trial for a DED Therapeutic
Human clinical trials for DED are typically multicenter, randomized, double-masked, and vehicle-controlled.[1]
-
Patient Population: Subjects with a confirmed diagnosis of DED, meeting specific inclusion criteria for both signs (e.g., corneal staining score) and symptoms (e.g., Ocular Surface Disease Index [OSDI] score).
-
Treatment Regimen: Random assignment to treatment or vehicle groups, with dosing typically twice daily for a period of 12 weeks.[16]
-
Primary Efficacy Endpoints:
-
Sign: A measure of ocular surface damage, such as a change from baseline in inferior corneal staining score.
-
Symptom: A measure of patient-reported discomfort, such as a change from baseline in a visual analogue scale (VAS) for ocular discomfort.
-
-
Secondary Efficacy Endpoints:
-
Change in Schirmer's test score (with and without anesthesia).
-
Change in tear film break-up time (TBUT).
-
Change in conjunctival staining score.
-
Change in patient-reported outcomes (e.g., OSDI).
-
-
Safety Assessments: Monitoring of adverse events, particularly ocular adverse events, visual acuity, intraocular pressure, and biomicroscopy.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the therapeutic rationale and study design.
Caption: The vicious cycle of dry eye disease and points of therapeutic intervention.
Caption: A generalized workflow for the development of a novel dry eye therapeutic.
Conclusion
The landscape of Dry Eye Disease treatment is evolving from simple lubrication to targeted therapies that address the underlying inflammatory nature of the disease. While established treatments like Cyclosporine A and Lifitegrast have demonstrated efficacy in inhibiting the inflammatory cascade, there remains a significant unmet need for therapies with a faster onset of action and broader efficacy across the diverse DED patient population.
Newer investigational drugs like Reproxalap and AZR-MD-001 are targeting different aspects of DED, from inflammation mediators to the root causes of evaporative dry eye. The hypothetical profile of this compound, with its dual mechanism of inhibiting the NLRP3 inflammasome and promoting tear secretion, represents a promising next-generation approach. Such a mechanism could potentially offer both rapid symptom relief through its secretagogue action and long-term disease modification by targeting a key inflammatory pathway.
The comparative data presented in this guide highlights the benchmarks that a new therapeutic like this compound would need to meet or exceed to be considered a significant advancement in the management of Dry Eye Disease. Future research and clinical trials will be crucial in determining the ultimate clinical utility of these emerging therapies.
References
- 1. A Comprehensive Review of the Clinical Trials Conducted for Dry Eye Disease and the Impact of the Vehicle Comparators in These Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of dry eye disease and novel therapeutic agents | Mathebula | African Vision and Eye Health [avehjournal.org]
- 3. The Pathophysiology, Diagnosis, and Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathophysiology of dry eye disease: What we know and future directions for research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajmc.com [ajmc.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Managing Dry Eye Disease, Case by Case - American Academy of Ophthalmology [aao.org]
- 9. crstodayeurope.com [crstodayeurope.com]
- 10. optometrytimes.com [optometrytimes.com]
- 11. reviewofophthalmology.com [reviewofophthalmology.com]
- 12. reviewofophthalmology.com [reviewofophthalmology.com]
- 13. Efficacy and Safety of 0.2% Hyaluronic Acid in the Management of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safe and Effective Management of Dry Eye Symptoms with Hydroxypropyl Guar and Hyaluronic Acid Dual-Polymer Lubricating Eye Drops: A Review of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris-pharma.com [iris-pharma.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
A Head-to-Head Mechanistic and Efficacy Comparison of DZ2002 and Mycophenolate Mofetil in Preclinical Lupus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DZ2002 and Mycophenolate Mofetil (MMF), two immunomodulatory agents with distinct mechanisms of action, in the context of preclinical lupus models. The information presented is based on available experimental data to assist researchers in understanding their differential effects on key pathological pathways in systemic lupus erythematosus (SLE).
Executive Summary
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and inflammation, leading to widespread tissue damage. Mycophenolate mofetil is an established immunosuppressive drug used in the treatment of lupus nephritis. This compound is an investigational reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) that has shown therapeutic potential in preclinical lupus models. While direct head-to-head studies are not available, this guide consolidates and juxtaposes data from separate preclinical investigations to offer a comparative overview.
MMF primarily targets the proliferation of lymphocytes by inhibiting the de novo purine synthesis pathway. In contrast, this compound modulates immune responses by interfering with Toll-like receptor (TLR)-mediated antigen-presenting cell (APC) responses and associated inflammatory signaling cascades. This fundamental difference in their mechanisms of action suggests distinct therapeutic profiles and potential applications in SLE.
Mechanisms of Action: A Comparative Overview
The two compounds exert their immunomodulatory effects through fundamentally different pathways.
This compound: As a reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), this compound leads to the accumulation of S-adenosyl-L-homocysteine, a potent inhibitor of methyltransferases. This disruption of methylation processes interferes with various cellular functions, and in the context of lupus models, has been shown to modulate TLR signaling-mediated APC responses.[1][2] This ultimately leads to the suppression of pathogenic Th17 cell development and the dampening of key inflammatory signaling pathways such as JNK/NF-κB.[1][2]
Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid (MPA), which is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4] IMPDH is a crucial enzyme in the de novo synthesis of guanosine nucleotides.[3] Since T- and B-lymphocytes are highly dependent on this pathway for their proliferation, MMF effectively suppresses the cell-mediated immune response and antibody formation.[3][5][6]
Efficacy in Lupus-Prone Mouse Models: A Data-Driven Comparison
The following tables summarize the key efficacy data from preclinical studies in lupus-prone mouse models. It is important to note that these results are from separate studies and not from a direct comparative trial. The NZB/W F1 mouse model is a widely used and accepted model for studying lupus nephritis.
Table 1: Effects of this compound on Key Pathological Markers in NZB/W F1 Mice
| Parameter | Treatment Group | Result | Reference |
| Glomerulonephritis | This compound (0.5 mg·kg⁻¹·d⁻¹) | Significantly attenuated progression | [2] |
| Anti-dsDNA IgG2a & IgG3 | This compound (0.5 mg·kg⁻¹·d⁻¹) | Decreased levels | [2] |
| Serum IL-17 | This compound (0.5 mg·kg⁻¹·d⁻¹) | Decreased levels | [2] |
| Serum IL-23p19 | This compound (0.5 mg·kg⁻¹·d⁻¹) | Decreased levels | [2] |
| Serum TGF-β | This compound (0.5 mg·kg⁻¹·d⁻¹) | Decreased levels | [2] |
| Pathogenic Th17 Cells | This compound (ex vivo) | Suppressed development | [2] |
| STAT3 Activation | This compound (ex vivo) | Impeded activation | [2] |
| JNK/NF-κB Signaling | This compound (ex vivo) | Impeded activation | [1] |
Table 2: Reported Effects of Mycophenolate Mofetil in Murine Models of Lupus Nephritis
| Parameter | Treatment Group | Result | Reference |
| Glomerulonephritis | MMF | Limits damage | [7] |
| Autoantibody Production | MMF | Reduced | [8] |
| T- and B-cell Proliferation | MMF | Decreased | [5] |
| Cell-mediated Immunity | MMF | Suppressed | [3][6] |
| Antibody Formation | MMF | Suppressed | [3][6] |
Experimental Protocols
To aid in the interpretation of the presented data, the following are summaries of the experimental methodologies employed in the key studies.
This compound Study in NZB/W F1 Mice
-
Animal Model: Female NZB×NZW F1 (NZB/W F1) mice, a spontaneous model of lupus nephritis.
-
Treatment Regimen: Mice were treated orally with this compound at a dose of 0.5 mg·kg⁻¹·d⁻¹ for 11 weeks.
-
Efficacy Assessment:
-
Proteinuria and Body Weight: Monitored throughout the study.
-
Serum Biochemical Parameters: Measured after euthanasia.
-
Renal Damage: Assessed through histological examination.
-
Autoantibodies and Cytokines: Serum levels of anti-dsDNA IgG subclasses and various cytokines (IL-17, IL-23p19, TGF-β) were quantified.
-
-
Ex Vivo and In Vitro Studies:
-
Splenocyte Analysis: Splenocytes from treated and control mice were isolated to study Th17 cell development, cytokine production, and activation of signaling proteins like STAT3 and components of the JNK/NF-κB pathway.[1][2]
-
TLR Stimulation Assays: Human peripheral blood mononuclear cells (PBMCs) and murine bone marrow-derived dendritic cells (BMDCs) were stimulated with TLR agonists in the presence or absence of this compound to evaluate its effect on cytokine production and cell surface marker expression.[1][2]
-
General Approach for Mycophenolate Mofetil Studies in Lupus Models
While a single, directly comparable protocol is not available, preclinical studies with MMF in lupus models generally follow a similar approach to the one described for this compound. These studies typically involve the administration of MMF to a lupus-prone mouse strain (such as NZB/W F1 or MRL/lpr) and subsequent evaluation of its effects on renal function, autoantibody titers, and immunological parameters. The primary endpoints often include the assessment of proteinuria, serum creatinine, and histological evidence of glomerulonephritis. Mechanistic studies focus on the impact on lymphocyte proliferation and function.
Conclusion
This compound and Mycophenolate Mofetil represent two distinct therapeutic strategies for the management of lupus. MMF's broad immunosuppressive action via the inhibition of lymphocyte proliferation has established it as a cornerstone of therapy, particularly in lupus nephritis. This compound, with its more targeted mechanism of modulating TLR-mediated APC responses and downstream inflammatory pathways, presents a novel approach. The preclinical data for this compound in lupus models is promising, suggesting that it can effectively ameliorate disease by targeting key inflammatory cytokines and signaling pathways implicated in lupus pathogenesis.
Further research, ideally including direct head-to-head comparative studies in relevant preclinical models, is warranted to fully elucidate the relative efficacy and safety profiles of these two agents. Such studies would be invaluable in guiding the clinical development and potential positioning of this compound in the therapeutic landscape for SLE.
References
- 1. Therapeutic effects of this compound, a reversible SAHH inhibitor, on lupus-prone NZB×NZW F1 mice via interference with TLR-mediated APC response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of this compound, a reversible SAHH inhibitor, on lupus-prone NZB×NZW F1 mice via interference with TLR-mediated APC response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolate Mofetil in the Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 5. Mycophenolate Mofetil for Systemic Lupus Erythematosus: Our 20-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycophenolate mofetil in the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safety and efficacy of MMF in lupus nephritis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
A Comparative Analysis of DZ2002 in Preclinical Models of Systemic Sclerosis
For Immediate Release
A comprehensive review of preclinical data on DZ2002, a novel S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, reveals its potential as a multifaceted therapeutic agent for systemic sclerosis (SSc). This guide synthesizes key findings from preclinical studies, comparing the efficacy of this compound with other relevant therapeutic alternatives, Nintedanib and Tocilizumab, in the widely utilized bleomycin-induced mouse model of SSc. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of fibrotic and autoimmune diseases.
Key Findings from Preclinical Studies of this compound
This compound has demonstrated significant anti-fibrotic, anti-inflammatory, and anti-angiogenic effects in a bleomycin (BLM)-induced mouse model of systemic sclerosis.[1] The primary mechanism of action is attributed to its ability to inhibit SAHH, which plays a crucial role in cellular methylation processes. This inhibition leads to the modulation of key signaling pathways implicated in the pathogenesis of SSc, most notably the Transforming Growth Factor-β (TGF-β)/Smad pathway.[1][2]
Preclinical evidence indicates that this compound effectively reduces dermal fibrosis by decreasing collagen production and deposition.[1] Furthermore, it mitigates inflammation by reducing the infiltration of various immune cells, including T cells and macrophages, into the affected skin tissues.[1] The drug also appears to exert beneficial effects on the vasculopathy associated with SSc by modulating the expression of adhesion molecules.[1]
Comparative Efficacy: this compound vs. Alternatives
To provide a clear perspective on the preclinical performance of this compound, this guide compares its key efficacy parameters with those of Nintedanib, a tyrosine kinase inhibitor, and Tocilizumab, an interleukin-6 receptor antagonist. Both are clinically relevant drugs used in the management of SSc-related complications. The following tables summarize the quantitative data from preclinical studies in the bleomycin-induced SSc mouse model.
Table 1: Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Dermal Fibrosis
| Treatment Group | Dermal Thickness Reduction (%) | Hydroxyproline Content Reduction (%) | Reference |
| This compound | Significant reduction (specific % not stated) | Significant reduction (specific % not stated) | [1] |
| Nintedanib | Dose-dependent reduction | Dose-dependent reduction | [3] |
| Tocilizumab | Significant reduction | Significant reduction | [4] |
Table 2: Comparison of Anti-Inflammatory Effects in Bleomycin-Induced Dermal Fibrosis
| Treatment Group | Reduction in T-cell Infiltration | Reduction in Macrophage Infiltration | Reference |
| This compound | Significant reduction in CD3+ cells | Significant reduction in F4/80+ cells | [1] |
| Nintedanib | Not explicitly quantified in available skin fibrosis studies | Not explicitly quantified in available skin fibrosis studies | |
| Tocilizumab | Not explicitly quantified in available skin fibrosis studies | Significant reduction in CD38+ macrophages | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound in inhibiting fibrosis.
Caption: Experimental workflow for the preclinical studies.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is crucial for the replication and validation of the findings. The following sections provide detailed protocols for the key experiments cited.
Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Animal Model: Female C57BL/6 mice, 8 weeks of age, are typically used.[1]
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (e.g., 1.0 mg/ml in 100 µL of PBS) into a shaved area on the back for a period of 4 weeks.[5] Control groups receive injections of PBS.
-
Treatment Administration: Test compounds (this compound, Nintedanib, Tocilizumab) or vehicle are administered daily, often via oral gavage, concurrently with the bleomycin injections.
-
Endpoint Analysis: At the end of the treatment period (e.g., day 28), mice are euthanized, and skin samples from the injection sites are collected for analysis.
Masson's Trichrome Staining for Collagen Visualization
-
Tissue Preparation: Skin samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at a thickness of 4-5 µm.
-
Staining Procedure:
-
Deparaffinize and rehydrate sections through xylene and graded alcohol series to water.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain collagen fibers with aniline blue for 5-10 minutes.
-
Dehydrate and mount.
-
-
Quantification: Dermal thickness and the area of collagen deposition (stained blue) are quantified using imaging software.
Hydroxyproline Assay for Collagen Quantification
-
Sample Preparation: A standardized weight of skin tissue is hydrolyzed in 6N HCl at 110°C for 18-24 hours.
-
Assay Procedure:
-
The hydrolysate is neutralized.
-
A chloramine-T solution is added to oxidize the hydroxyproline.
-
A colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
The absorbance is measured at a specific wavelength (typically around 550-560 nm).
-
-
Calculation: The hydroxyproline content is determined by comparison to a standard curve and is used as an index of total collagen content.
Immunohistochemistry (IHC) for Inflammatory Cell Infiltration
-
Tissue Preparation: Paraffin-embedded skin sections are prepared as described for Masson's trichrome staining.
-
Antigen Retrieval: Sections undergo antigen retrieval, often using a citrate buffer (pH 6.0) heated to 95-100°C.
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution (e.g., 5% goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for inflammatory cell markers, such as:
-
T-cells: Anti-CD3 antibody.
-
Macrophages: Anti-F4/80 antibody.
-
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate (e.g., DAB) are used for visualization.
-
Quantification: The number of positively stained cells per high-power field is counted to quantify the extent of inflammatory cell infiltration.
This comparative guide provides a summary of the key preclinical findings for this compound and its alternatives in the context of systemic sclerosis. The data suggests that this compound holds promise as a therapeutic candidate, warranting further investigation in clinical settings. The detailed protocols provided aim to facilitate the replication and extension of these important findings.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of tocilizumab treatment for skin fibrosis by inhibiting CD38+ macrophages in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of DZ2002: A Comparative Guide for Drug Development Professionals
An Objective Evaluation of Preclinical Animal Data Against Human Clinical Findings and Alternative Therapies
DZ2002 is an S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor with demonstrated immunomodulatory, anti-inflammatory, and anti-fibrotic effects in various animal models.[1] Its potential as a therapeutic agent is being explored for conditions like systemic sclerosis and potentially other autoimmune and inflammatory diseases.[1] This guide provides a comprehensive assessment of this compound's translational potential by comparing its performance in animal models to available human data and established alternative treatments, such as the selective COX-2 inhibitor Celecoxib and the anticonvulsant Pregabalin, which are widely used in pain and inflammation management.[2][3][4][5][6][7]
Mechanism of Action: Targeting the Roots of Inflammation and Fibrosis
This compound's primary mechanism involves the reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH). This action has downstream effects on crucial pathological pathways. In preclinical models of systemic sclerosis, this compound has been shown to suppress the TGF-β/Smad signaling pathway, a critical mediator in fibrosis.[1] Furthermore, it influences immune responses by reducing the infiltration of T cells, macrophages, and neutrophils and decreasing the levels of pro-inflammatory and pro-fibrotic cytokines like IL-17, TNF-α, and IL-6.[1]
In contrast, comparator drugs operate through different mechanisms. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3][4][8] Pregabalin, on the other hand, is an anticonvulsant that provides pain relief, particularly for neuropathic pain, and is thought to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[5][9]
Signaling Pathway of this compound in Systemic Sclerosis Models
Caption: Mechanism of this compound in attenuating dermal fibrosis.
Comparative Efficacy: Preclinical vs. Clinical Insights
A critical aspect of assessing translational potential is comparing efficacy data from animal models to human studies. While direct clinical efficacy data for this compound in systemic sclerosis is not yet widely available, its performance in preclinical models can be benchmarked against the known effects of comparator drugs in both preclinical and clinical settings.
Table 1: Efficacy Comparison of this compound and Comparators
| Parameter | This compound (Animal Models) | Celecoxib (Animal & Human Data) | Pregabalin (Animal & Human Data) |
|---|---|---|---|
| Indication | Systemic Sclerosis (Fibrosis, Inflammation) | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[4][10] | Neuropathic Pain, Fibromyalgia[5][6][9] |
| Key Efficacy Endpoints | Reduced skin thickness, collagen deposition, and α-SMA expression[1] | Reduced pain and inflammation scores[2][3] | Reduced pain scores, improved sleep[5][6][7] |
| Mechanism-related Effects | Inhibition of TGF-β/Smad pathway, reduced Th1/Th2/Th17 cytokines[1] | Inhibition of prostaglandin synthesis via COX-2[2][4] | Modulation of calcium channel function[5] |
Pharmacokinetics and Safety Profile: A Translational Hurdle
The transition from animal models to human trials often hinges on the pharmacokinetic (PK) and safety profiles of a drug candidate. A favorable PK profile ensures adequate drug exposure at the target site, while a clean safety profile is paramount for patient well-being.
Table 2: Comparative Pharmacokinetic and Safety Profiles
| Parameter | This compound (Preclinical) | Celecoxib (Human) | Pregabalin (Human) |
|---|---|---|---|
| Protein Binding | Data not available | 97% (mainly to albumin)[4] | Negligible |
| Metabolism | Data not available | Liver (mainly CYP2C9)[4] | Not significantly metabolized |
| Elimination Half-life | Data not available | ~11 hours[4] | ~6.3 hours |
| Key Adverse Events | In vitro: low toxicity in HMEC-1 cells up to 2000 μM[1] | GI ulcers/bleeding, cardiovascular events[3][10] | Dizziness, somnolence, peripheral edema[7] |
Translational Potential Assessment Workflow
Caption: Workflow for assessing translational potential.
Experimental Protocols
The robustness of preclinical data is directly linked to the experimental methods employed. Below are summaries of key experimental protocols used in the evaluation of this compound and comparator models.
1. Bleomycin (BLM)-Induced Dermal Fibrosis Mouse Model (for this compound)
-
Objective: To evaluate the anti-fibrotic and anti-inflammatory effects of this compound in a model of systemic sclerosis.
-
Methodology:
-
Induction: Mice receive daily subcutaneous injections of bleomycin for a specified period (e.g., 4 weeks) to induce skin fibrosis.
-
Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, concurrently with or after the induction phase. A vehicle control group receives the solvent alone.
-
Endpoints:
-
Histology: Skin thickness, dermal thickness, and collagen accumulation are measured using histological staining (e.g., Masson's trichrome).
-
Immunohistochemistry: Expression of fibrosis markers like alpha-smooth muscle actin (α-SMA) is assessed.
-
Molecular Analysis: Levels of various cytokines and signaling proteins (e.g., TGF-β, p-Smad3) in skin tissue are quantified using methods like qPCR or Western blot.[1]
-
-
Experimental Workflow for BLM-Induced Fibrosis Model
Caption: Workflow of a typical preclinical fibrosis study.
2. Carrageenan-Induced Paw Edema Model (General Anti-inflammatory)
-
Objective: A standard model to assess acute anti-inflammatory activity, relevant for drugs like Celecoxib.
-
Methodology:
-
Baseline: The initial paw volume of the animals (typically rats or mice) is measured.
-
Treatment: The test compound (e.g., Celecoxib) or vehicle is administered orally or via another appropriate route.
-
Induction: A sub-plantar injection of carrageenan solution is given into the paw to induce localized inflammation and edema.
-
Measurement: Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Endpoint: The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated group.
-
3. Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for Pregabalin)
-
Objective: To evaluate the efficacy of analgesics in a model of peripheral neuropathic pain.
-
Methodology:
-
Surgery: The sciatic nerve of the animal (typically a rat) is loosely ligated at four locations to create a chronic nerve compression.
-
Development of Hypersensitivity: Animals are allowed to recover and develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Baseline Testing: Pain sensitivity is measured using tools like von Frey filaments (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).
-
Treatment: The test drug (e.g., Pregabalin) or vehicle is administered.
-
Post-treatment Testing: Pain sensitivity is re-assessed at different time points to determine the drug's effect on pain thresholds.
-
Conclusion and Future Outlook
This compound demonstrates significant promise in preclinical models of systemic sclerosis by targeting fundamental pathways in fibrosis and inflammation.[1] Its unique mechanism of action, centered on SAHH inhibition, sets it apart from existing therapies like Celecoxib and Pregabalin.
The key challenge for this compound will be translating these robust preclinical findings into clinical efficacy and safety in humans. The journey from animal models to approved human therapy is fraught with challenges, including potential differences in pharmacokinetics and unforeseen adverse events. Future clinical trials will need to carefully establish the safety profile, determine the optimal dosing regimen, and confirm that the impressive anti-fibrotic and immunomodulatory effects observed in mice are replicated in patients with systemic sclerosis. If successful, this compound could represent a novel and valuable therapeutic option for this debilitating disease.
References
- 1. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dovepress.com [dovepress.com]
- 10. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
